molecular formula C7H9FN2O B066612 4-Ethoxy-2-fluoropyridin-3-amine CAS No. 175965-78-3

4-Ethoxy-2-fluoropyridin-3-amine

Cat. No.: B066612
CAS No.: 175965-78-3
M. Wt: 156.16 g/mol
InChI Key: OVSYGTRDQQVORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluoropyridin-3-amine is a highly valuable fluorinated pyridine derivative designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound serves as a crucial multifunctional synthon, where the 3-amino group provides a handle for amide bond formation or nucleophilic substitution, the 2-fluoro substituent acts as a bioisostere and a potential leaving group in metal-catalyzed cross-coupling reactions, and the 4-ethoxy group contributes to enhanced lipophilicity and metabolic stability. Its primary research applications include the synthesis of targeted molecular libraries for high-throughput screening, the development of kinase inhibitors, and the construction of complex heterocyclic scaffolds relevant to CNS and oncology therapeutics. The strategic incorporation of fluorine is pivotal for modulating the physicochemical properties, binding affinity, and pharmacokinetic profiles of lead compounds. Researchers utilize this building block to explore structure-activity relationships (SAR) and to create novel chemical entities with improved efficacy and selectivity. This product is intended for laboratory research purposes by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSYGTRDQQVORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the pKa and Acidity of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the acidity of 4-Ethoxy-2-fluoropyridin-3-amine, a substituted pyridine derivative of interest to medicinal chemists. We will dissect the molecule's structure to predict its acid-base properties, explore the intricate interplay of its functional groups, and provide detailed methodologies for empirical and computational pKa determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how molecular structure governs acidity in complex heterocyclic systems.

Introduction: The Central Role of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its pharmaceutical viability. A drug's charge state affects its ability to permeate biological membranes, bind to its target protein, and remain soluble in physiological fluids. For instance, a drug must often exist in a neutral, more lipophilic state to cross the lipid bilayers of cell membranes, but may need to be in a charged, more water-soluble state for administration and distribution in the bloodstream.[1] Therefore, the precise determination and understanding of a compound's pKa is not merely an academic exercise but a crucial step in rational drug design and optimization.

This guide focuses on 4-Ethoxy-2-fluoropyridin-3-amine, a molecule featuring a pyridine core decorated with three distinct substituents. Understanding the pKa of this compound requires a nuanced appreciation of the electronic effects each substituent imparts upon the basicity of the pyridine nitrogen atom.

Structural Analysis and Qualitative Prediction of Acidity

The basicity of 4-Ethoxy-2-fluoropyridin-3-amine is primarily determined by the availability of the lone pair of electrons on the pyridine ring's nitrogen atom. The three substituents—a fluoro group at position 2, an amino group at position 3, and an ethoxy group at position 4—each modulate this electron density through a combination of inductive and resonance effects.

  • Pyridine Core: The parent pyridine molecule has a pKa of approximately 5.2, with the lone pair on the sp2-hybridized nitrogen being available for protonation.

  • 2-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). Positioned ortho to the ring nitrogen, this effect strongly decreases the electron density on the nitrogen, making the lone pair less available for protonation. This is expected to significantly lower the pKa of the pyridinium ion (i.e., increase its acidity). For example, the pKa of 2-fluoropyridine is -0.44.[2][3]

  • 3-Amino Group: The amino group is a strong electron-donating group, primarily through its resonance effect (+R), which donates lone-pair electron density into the aromatic system. It also has a weaker electron-withdrawing inductive effect (-I). The net result is an increase in electron density on the pyridine nitrogen, which increases basicity and raises the pKa. The pKa of 3-aminopyridine is approximately 6.04.[4]

  • 4-Ethoxy Group: The ethoxy group exhibits dual electronic properties. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the oxygen's lone pairs can be donated into the ring via resonance (+R). When positioned para to the ring nitrogen, the resonance effect is pronounced and typically dominates, leading to an overall electron-donating character that increases the pKa. The pKa of the closely related 4-methoxypyridine is 6.58.[5]

Synthesis of Effects: In 4-Ethoxy-2-fluoropyridin-3-amine, these effects are combined. The 2-fluoro group will be the most powerful acidifying substituent. The 3-amino and 4-ethoxy groups, both acting as electron-donating groups, will counteract this effect. Given the potent acidifying nature of an ortho-fluoro substituent, it is predicted that the pKa of 4-Ethoxy-2-fluoropyridin-3-amine will be significantly lower than that of pyridine, 3-aminopyridine, or 4-ethoxypyridine. However, the combined donating effects of the amino and ethoxy groups will likely make it less acidic than 2-fluoropyridine. A reasonable estimate would place the pKa in the range of 1 to 3.

Caption: Electronic influence of substituents on the basicity of the pyridine nitrogen.

Protonation Equilibria and Site of Protonation

Substituted aminopyridines present two potential sites for protonation: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. For the vast majority of aminopyridines, the pyridine ring nitrogen is the more basic site.[6][7] Protonation of the sp2-hybridized ring nitrogen maintains the aromaticity of the system, whereas protonation of the amino group would disrupt the resonance donation of its lone pair into the ring. Therefore, the relevant pKa value for 4-Ethoxy-2-fluoropyridin-3-amine will correspond to the equilibrium between the neutral molecule and its pyridinium conjugate acid.

G Neutral Neutral Species (Base) Equilibrium Neutral->Equilibrium + H+ Protonated Pyridinium Ion (Conjugate Acid) Equilibrium->Protonated pKa

Caption: The primary protonation equilibrium for 4-Ethoxy-2-fluoropyridin-3-amine.

Quantitative pKa Estimation from Analogous Compounds

CompoundpKa of Conjugate AcidEffect of Substituent(s)Reference(s)
Pyridine5.2Baseline[8]
2-Fluoropyridine-0.44Strong -I effect from F[2][3]
3-Aminopyridine6.04+R effect from NH₂[4]
4-Methoxypyridine6.58+R effect from OMe[5]
4-Ethoxypyridine6.67+R effect from OEt[9]
4-Ethoxy-2-fluoropyridin-3-amine ~1-3 (Predicted) Combined effectsN/A

This comparative analysis reinforces the qualitative prediction. The powerful acidifying nature of the 2-fluoro group is the dominant factor, which is then tempered by the base-strengthening effects of the 3-amino and 4-ethoxy groups, resulting in a predicted pKa significantly lower than pyridine itself.

Methodologies for pKa Determination

To move from estimation to an empirical value, several robust analytical techniques can be employed. The choice of method depends on factors such as sample availability, purity, solubility, and the presence of a suitable chromophore or NMR-active nucleus.

Experimental Protocol: ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally well-suited and elegant method for pKa determination. The chemical shift of the fluorine nucleus is highly sensitive to changes in the electronic environment, including the protonation state of the nearby pyridine ring.[10][11] The method relies on monitoring the change in the ¹⁹F chemical shift as a function of pH.

Principle: The observed chemical shift (δ_obs) is a weighted average of the chemical shifts of the deprotonated (δ_B) and protonated (δ_BH+) forms. By fitting the titration data to the Henderson-Hasselbalch equation, the pKa can be accurately determined.[12]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of ~1 mM solutions of 4-Ethoxy-2-fluoropyridin-3-amine in a suitable aqueous buffer system (e.g., a universal buffer) spanning a wide pH range (e.g., pH 0 to 7). The exact number of samples should be sufficient to define the titration curve, typically 15-20 points.

  • Internal Standard: Add a small amount of a fluorinated, inert reference compound (e.g., trifluoromethanesulfonate) to each sample.[12] This standard provides a stable reference point to correct for any minor variations in magnetic field strength.

  • pH Measurement: Precisely measure the pH of each sample using a calibrated pH meter immediately before NMR analysis.

  • NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature (e.g., 25°C). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra and accurately determine the chemical shift of the fluorine signal in the target molecule relative to the internal standard for each spectrum.

  • Data Analysis: Plot the observed ¹⁹F chemical shift (δ_obs) against the measured pH. Fit the resulting sigmoidal curve to the appropriate equation (a modified Henderson-Hasselbalch equation) to extract the pKa, which corresponds to the pH at the inflection point of the curve.[13]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A1 Prepare buffer solutions (e.g., pH 0-7) A2 Dissolve compound in each buffer A1->A2 A3 Add internal standard A2->A3 B1 Measure precise pH of each sample A3->B1 B2 Acquire 19F NMR spectrum for each sample B1->B2 C1 Determine 19F chemical shift (δ) vs. pH B2->C1 C2 Plot δ vs. pH C1->C2 C3 Fit data to sigmoidal curve C2->C3 C4 pKa = pH at inflection point C3->C4

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a classic, highly accurate method for determining pKa values.[14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Principle: A plot of pH versus the volume of titrant added generates a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[15]

Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh a sample of 4-Ethoxy-2-fluoropyridin-3-amine and dissolve it in a known volume of CO₂-free deionized water to a concentration of approximately 1-10 mM. An inert background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15][16]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., argon or nitrogen) to prevent dissolution of atmospheric CO₂.[17] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration: As the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using a calibrated burette or automatic titrator.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence point can be identified from the point of maximum slope on a first-derivative plot (ΔpH/ΔV). The pKa is the pH value recorded when half of the volume of titrant required to reach the equivalence point has been added.

Computational Protocol: DFT-Based Prediction

In the absence of an experimental sample, or as a complementary approach, quantum chemical calculations can provide reliable pKa predictions.[18] Methods based on Density Functional Theory (DFT) combined with implicit solvation models are commonly used.[1][19]

Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. This is typically achieved using a thermodynamic cycle that separates the process into gas-phase and solvation energy components.

General Workflow:

  • Structure Optimization: Perform geometry optimization for both the neutral base (B) and its conjugate acid (BH+) in both the gas phase and in a simulated aqueous environment using an implicit solvent model (e.g., SMD or CPCM).[19] A suitable level of theory, such as the M06-2X functional with a triple-zeta basis set, is often employed for accurate results.[19]

  • Energy Calculation: Calculate the gas-phase free energy of B and BH+.

  • Solvation Energy Calculation: Calculate the free energy of solvation for both species (ΔG_solv(B) and ΔG_solv(BH+)).

  • Aqueous Free Energy Change: Calculate the free energy change of the deprotonation reaction in water using the thermodynamic cycle: ΔG_aq = ΔG_gas + ΔG_solv(B) - ΔG_solv(BH+).

  • pKa Calculation: Convert the calculated ΔG_aq to a pKa value using the formula: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature. This "absolute" method can be improved by using a reference compound with a known experimental pKa in an isodesmic reaction scheme to benefit from error cancellation.[18]

Conclusion

The acidity of 4-Ethoxy-2-fluoropyridin-3-amine is a complex function of the electronic properties of its substituents. A qualitative analysis predicts a pKa value significantly lower than that of pyridine, driven by the potent inductive withdrawal of the 2-fluoro group, with this effect being partially mitigated by the electron-donating resonance effects of the 3-amino and 4-ethoxy groups. Based on data from analogous compounds, a pKa in the range of 1-3 is anticipated. For drug development professionals, this relatively low pKa implies that the compound will be predominantly in its neutral, uncharged form at physiological pH (~7.4), a critical factor influencing its membrane permeability and pharmacokinetic profile. For definitive quantification, this guide has outlined detailed protocols for state-of-the-art experimental (¹⁹F NMR, potentiometric titration) and computational (DFT) methods, providing a robust framework for the accurate characterization of this and other novel chemical entities.

References

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Physical Chemistry B, 116(33), 10048–10063. Available at: [Link]

  • McDonough, C. A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology Letters. Available at: [Link]

  • Lennon, D., & Leito, I. (2022). Determination of the pKa Value of a Brønsted Acid by 19F NMR Spectroscopy. Molecules, 27(15), 4988. Available at: [Link]

  • McDonough, C. A., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. ACS Publications. Available at: [Link]

  • Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Available at: [Link]

  • Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? Retrieved from [Link]

  • University of Tartu. (2019). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved from [Link]

  • LookChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Campillo, N., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • Seybold, P. G., & Santos, J. S. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 15(10), 18365–18376. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

  • Garakani, T. M., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216. Available at: [Link]

  • Lee, J., et al. (2019). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design, 33(12), 1105–1115. Available at: [Link]

  • PubChem. (n.d.). 4-Ethoxypyridine. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. Journal of Physical Chemistry A. Available at: [Link]

  • Wang, Y., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(11), 3505. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluoropyridine (CAS 372-48-5). Retrieved from [Link]

  • NIST. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

Sources

Commercial Availability & Sourcing Guide: 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the commercial availability, sourcing strategies, and synthesis pathways for 4-Ethoxy-2-fluoropyridin-3-amine .

Executive Summary

4-Ethoxy-2-fluoropyridin-3-amine is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (e.g., MET, LRRK2) and PROTAC linkers.

Current Market Status:

  • Direct Availability: This specific compound is not a standard catalog item with major global distributors (e.g., Sigma-Aldrich, Enamine, Combi-Blocks) as of Q1 2025. It is classified as a "Make-on-Demand" or Custom Synthesis target.

  • Primary Sourcing Strategy: Researchers should not search for the final compound directly but instead procure the commercially available precursors (specifically the 2-chloro analog) or contract a custom synthesis using the validated routes described below.

  • Key Commercial Analog: The closest "off-the-shelf" intermediate is 2-Chloro-4-ethoxypyridin-3-amine (CAS 173435-35-3) , which is widely available and can often serve as a surrogate in Structure-Activity Relationship (SAR) studies or be converted to the fluoro-derivative via Halex reaction.

Chemical Identity & Specifications

Ensure these specifications match your target molecule before initiating procurement or synthesis.

FeatureSpecification
Chemical Name 4-Ethoxy-2-fluoropyridin-3-amine
Common Synonyms 3-Amino-4-ethoxy-2-fluoropyridine; 2-Fluoro-4-ethoxy-3-aminopyridine
Molecular Formula C₇H₉FN₂O
Molecular Weight 156.16 g/mol
SMILES CCOc1c(N)c(F)ncc1
Key Functional Groups Primary Amine (C3), Fluorine (C2), Ethoxy Ether (C4)
Predicted pKa ~3.5 (Pyridine N), ~2.0 (Aniline NH₂)
LogP (Predicted) 1.2 - 1.5

Procurement Strategy: The "Make vs. Buy" Decision

Since the direct target is rare, use the following decision matrix to determine the most efficient sourcing path.

ProcurementStrategy Start Need 4-Ethoxy-2-fluoropyridin-3-amine CheckSAR Is the 2-Fluoro atom critical? Start->CheckSAR BuyChloro BUY 2-Chloro-4-ethoxypyridin-3-amine (CAS 173435-35-3) CheckSAR->BuyChloro No (2-Cl is acceptable) Synthesize Must Synthesize CheckSAR->Synthesize Yes (Must be 2-F) RouteA Route A: Halex Reaction (From Chloro Analog) BuyChloro->RouteA Convert via KF/18-crown-6 Synthesize->RouteA Preferred (High Availability) RouteB Route B: SnAr Substitution (From 2,4-Difluoropyridin-3-amine) Synthesize->RouteB Alternative (Regio-risk)

Figure 1: Decision tree for sourcing 4-Ethoxy-2-fluoropyridin-3-amine. The green path represents the fastest commercial route.

Recommended Suppliers for Precursors

While the final target is elusive, the precursors are stocked by Tier 1 suppliers.

Primary Precursor: 2-Chloro-4-ethoxypyridin-3-amine[1][2][3]
  • CAS: 173435-35-3[1][2][3]

  • Relevance: Can be used directly or fluorinated.

  • Typical Purity: 95-98%

  • Suppliers:

    • BLD Pharm: Cat. #BD587346[1][2]

    • Enamine: Search by structure (often listed in "Building Blocks").

    • Combi-Blocks: Check catalog for "Chloropyridines".

Secondary Precursor: 2,4-Dichloropyridin-3-amine[4]
  • CAS: 173772-63-9

  • Relevance: Starting material for de novo synthesis (Route A below).

  • Suppliers:

    • Fluorochem (UK/Europe)

    • Amadis Chemical

    • Leap Chem

Synthesis Protocols (Technical Deep Dive)

If custom synthesis is required, the following protocols are validated based on pyridine chemistry principles.

Route A: Nucleophilic Aromatic Substitution (SnAr)

This is the most reliable route, leveraging the difference in steric hindrance between the C2 and C4 positions.

Reaction Scheme:

  • Start: 2,4-Dichloropyridin-3-amine (CAS 173772-63-9)[4]

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Mechanism: The C4 position is less sterically hindered than C2 (which is flanked by the ring Nitrogen and the C3-Amine). Nucleophilic attack occurs preferentially at C4.

  • Intermediate: 2-Chloro-4-ethoxypyridin-3-amine.[1][2][3]

  • Final Step (Halex): Reaction with Potassium Fluoride (KF) and 18-crown-6 in sulfolane or DMSO at 140°C.

    • Note: The amino group is electron-donating, which deactivates the ring for SnAr. Protection of the amine (e.g., as a Boc-carbamate) prior to fluorination may improve yields.

Route B: Direct Displacement on Difluoro-Scaffold

Start: 2,4-Difluoropyridin-3-amine (CAS 59673-81-3 or similar).[5] Reagent: NaOEt (1.0 eq). Risk: This reaction often yields a mixture of regioisomers:

  • Product A (Target): 4-Ethoxy-2-fluoropyridin-3-amine (Major, due to sterics).

  • Product B (Impurity): 2-Ethoxy-4-fluoropyridin-3-amine (Minor).

  • Separation: Requires careful flash chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Analytical Verification

When receiving a custom-synthesized batch, verify the following to ensure the correct isomer was isolated:

  • ¹H NMR (DMSO-d₆):

    • Ethoxy Group: Look for a triplet (~1.3 ppm) and a quartet (~4.1 ppm).

    • Pyridine Protons: Two doublets (or dd) in the aromatic region.

      • H5: ~6.5 - 6.8 ppm (Shielded by the 4-ethoxy group).

      • H6: ~7.6 - 7.8 ppm (Deshielded by ring N).

    • ¹⁹F NMR: Critical for distinguishing isomers.

      • 2-F Isomer (Target): Signal typically around -70 to -90 ppm.

      • 4-F Isomer (Impurity): Signal typically around -100 to -120 ppm (more shielded).

  • LC-MS:

    • Mass: [M+H]⁺ = 157.1.

    • Fragmentation: Look for loss of the ethyl group (M-28) or ethoxy group (M-45).

References

  • PubChem Compound Summary: 2-Amino-4-fluoropyridine (Structural analog data). National Library of Medicine. Link

  • BLD Pharm Catalog Entry: 2-Chloro-4-ethoxypyridin-3-amine . (Primary Precursor Source). Link

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[6] Journal of Medicinal Chemistry. (Context for 4-alkoxy-3-aminopyridine scaffolds). Link

  • Sigma-Aldrich (Merck) . "Nucleophilic Aromatic Substitution of Pyridines." Technical Library. (Methodology for SnAr). Link

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Pyridine Derivative

4-Ethoxy-2-fluoropyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique combination of an ethoxy group, a fluorine atom, and an amino group on a pyridine scaffold presents a compelling profile for the development of novel therapeutic agents. The pyridine ring is a common motif in pharmaceuticals, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. The electron-donating ethoxy group, the strongly electronegative fluorine atom, and the basic amino group each impart distinct characteristics to the molecule, influencing its reactivity, lipophilicity, and potential for intermolecular interactions.

This technical guide provides a comprehensive overview of the basic physicochemical characteristics of 4-Ethoxy-2-fluoropyridin-3-amine. As this is a potentially novel compound with limited directly available experimental data, this guide synthesizes information from closely related analogs and established principles of physical organic chemistry to predict its properties. Detailed experimental protocols for the determination of these characteristics are also provided, offering a self-validating framework for researchers.

Predicted Physicochemical Properties

The physicochemical properties of 4-Ethoxy-2-fluoropyridin-3-amine are predicted based on the analysis of its structural analogs. A summary of these predicted properties is presented in the table below, followed by a detailed discussion.

PropertyPredicted Value
Molecular Formula C7H9FN2O
Molecular Weight 170.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 70-80 °C
Boiling Point ~280-290 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO)
pKa (of the pyridinium ion) 4.5 - 5.5

Chemical Structure:

G A 2,4-dichloro-3-nitropyridine B 4-ethoxy-2-chloro-3-nitropyridine A->B NaOEt, EtOH C 4-ethoxy-2-fluoro-3-nitropyridine B->C KF, phase-transfer catalyst D 4-Ethoxy-2-fluoropyridin-3-amine C->D Reduction (e.g., H2/Pd-C or SnCl2/HCl)

Caption: Proposed synthesis of 4-Ethoxy-2-fluoropyridin-3-amine.

The reactivity of 4-Ethoxy-2-fluoropyridin-3-amine is dictated by its functional groups. The amino group at the 3-position can act as a nucleophile and a base. The pyridine nitrogen is also basic, though its basicity is reduced by the electron-withdrawing fluorine atom. The fluorine atom at the 2-position can be susceptible to nucleophilic aromatic substitution, particularly under forcing conditions. The ethoxy group is generally stable but can be cleaved under strongly acidic conditions.

Experimental Protocols for Physicochemical Characterization

The following protocols outline the standard procedures for determining the key physicochemical properties of a novel compound like 4-Ethoxy-2-fluoropyridin-3-amine.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment.

Methodology:

  • A small amount of the crystalline sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of Boiling Point (if applicable)

Principle: The boiling point is determined for liquid compounds at a specific pressure. For high-melting solids, it is often determined under reduced pressure to prevent decomposition.

Methodology (for high-melting solids):

  • A small amount of the sample is placed in a distillation flask.

  • The apparatus is connected to a vacuum pump to reduce the pressure.

  • The sample is heated, and the temperature at which it boils and condenses is recorded along with the pressure.

Determination of Solubility

Principle: Solubility is determined by measuring the concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Methodology:

  • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol).

  • The mixture is agitated at a constant temperature until equilibrium is reached.

  • The undissolved solid is removed by filtration or centrifugation.

  • The concentration of the compound in the supernatant is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Determination of pKa

Principle: The pKa is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standard solution of a strong acid (e.g., HCl).

  • The pH of the solution is measured after each addition of the titrant.

  • The pKa is determined from the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-Ethoxy-2-fluoropyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

  • δ 7.5-7.8 (d, 1H): Aromatic proton at the 5-position, coupled to the fluorine at the 2-position.

  • δ 6.5-6.8 (d, 1H): Aromatic proton at the 6-position.

  • δ 4.0-4.3 (q, 2H): Methylene protons of the ethoxy group.

  • δ 3.5-4.0 (br s, 2H): Amino protons.

  • δ 1.3-1.6 (t, 3H): Methyl protons of the ethoxy group.

Predicted ¹³C NMR (in CDCl₃):

  • δ 155-160 (d, JC-F ≈ 240 Hz): Carbon at the 2-position, coupled to fluorine.

  • δ 145-150: Carbon at the 4-position.

  • δ 130-135: Carbon at the 6-position.

  • δ 120-125 (d, JC-F ≈ 15 Hz): Carbon at the 3-position.

  • δ 110-115 (d, JC-F ≈ 5 Hz): Carbon at the 5-position.

  • δ 63-66: Methylene carbon of the ethoxy group.

  • δ 14-16: Methyl carbon of the ethoxy group.

Infrared (IR) Spectroscopy

Characteristic IR Absorptions:

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine (two bands expected). [1]* 2850-3000 cm⁻¹: C-H stretching vibrations of the ethoxy group.

  • 1600-1650 cm⁻¹: N-H bending vibration of the primary amine. [1]* 1550-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

  • 1200-1300 cm⁻¹: C-O stretching vibration of the ethoxy group.

  • 1000-1100 cm⁻¹: C-F stretching vibration.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule).

  • Major Fragments: Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group, loss of ethylene (CH₂=CH₂) from the ethoxy group, and potential fragmentation of the pyridine ring.

Conclusion

4-Ethoxy-2-fluoropyridin-3-amine represents a promising scaffold for the development of new chemical entities in drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its fundamental physicochemical properties. The provided experimental protocols offer a robust framework for the empirical determination of these characteristics, enabling researchers to validate the predicted values and further explore the potential of this intriguing molecule. As with any novel compound, careful handling and thorough characterization are paramount for its successful application in scientific research.

References

  • Journal of Medicinal Chemistry - For articles on the synthesis and properties of substituted pyridines.
  • The Journal of Organic Chemistry - For detailed synthetic methods and reaction mechanisms of heterocyclic compounds.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy - For in-depth analysis of IR and Raman spectra of organic molecules. (A general reference to a relevant spectroscopy journal)
  • Magnetic Resonance in Chemistry - For advanced NMR studies and spectral interpretation of complex organic molecules. (A general reference to a relevant NMR journal)
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook for spectroscopic techniques).
  • PubChem - National Center for Biotechnology Information. PubChem Compound Database.
  • SciFinder - Chemical Abstracts Service.

Sources

Methodological & Application

Application Notes and Protocols: Utilizing 4-Ethoxy-2-fluoropyridin-3-amine as a Kinase Inhibitor Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Ethoxy-2-fluoropyridin-3-amine Scaffold

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology.[1] The pyridine ring and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] Within this class, substituted 3-aminopyridines serve as versatile building blocks due to their capacity to form crucial hydrogen bond interactions with the kinase hinge region, a conserved feature in the majority of inhibitor-kinase interactions.[3][4]

This document provides a comprehensive guide to the strategic application of 4-Ethoxy-2-fluoropyridin-3-amine , a highly functionalized building block for the synthesis of next-generation kinase inhibitors. The unique arrangement of its substituents—an ethoxy group, a fluorine atom, and a primary amine—offers a compelling combination of physicochemical properties and synthetic handles to address key challenges in kinase inhibitor design, such as potency, selectivity, and metabolic stability.

The fluorine atom, in particular, is a powerful tool in medicinal chemistry. Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.[5][6] The 2-fluoro substituent on the pyridine ring can enhance binding affinity through favorable interactions within hydrophobic pockets of the target kinase.[7] The 3-amino group serves as a primary vector for synthetic elaboration, allowing for the introduction of various pharmacophoric elements that can target specific features of the ATP-binding site. Finally, the 4-ethoxy group can contribute to potency and solubility, while also providing an additional point for potential interactions with the kinase.

This guide will detail the chemical properties of 4-Ethoxy-2-fluoropyridin-3-amine, outline key synthetic strategies for its elaboration, provide a detailed experimental protocol for the synthesis of a hypothetical kinase inhibitor, and describe methods for its biological evaluation.

Chemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-Ethoxy-2-fluoropyridin-3-amine is essential for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValue (Predicted)Significance in Drug Discovery
Molecular Formula C₇H₉FN₂OProvides the elemental composition.
Molecular Weight 156.16 g/mol A low molecular weight starting material is advantageous for building more complex molecules while adhering to Lipinski's Rule of Five.
logP 1.2-1.8Indicates a favorable lipophilicity for cell permeability and oral absorption.
pKa (of the 3-amino group) 3.5-4.5The electron-withdrawing effect of the 2-fluoro group reduces the basicity of the amino group, which can impact its nucleophilicity in reactions and its ionization state at physiological pH.[5]
Hydrogen Bond Donors 1 (from the amino group)The amino group can act as a hydrogen bond donor, crucial for hinge-binding interactions.[8]
Hydrogen Bond Acceptors 3 (pyridine nitrogen, ethoxy oxygen, fluorine)Multiple acceptors provide opportunities for diverse interactions within the kinase active site.
Appearance Off-white to light yellow solidStandard for many organic compounds.
Solubility Soluble in methanol, DMSO, and other common organic solvents.Facilitates its use in a wide range of reaction conditions.
Storage Store in a cool, dry place away from light and moisture.Standard handling procedure to prevent degradation.

General Synthetic Strategies

The strategic value of 4-Ethoxy-2-fluoropyridin-3-amine lies in the differential reactivity of its functional groups. The 3-amino group is the most common site for modification, allowing for the construction of a diverse library of kinase inhibitor candidates.

Key Synthetic Transformations:
  • Amide Bond Formation: The 3-amino group can be readily acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. This is a robust and widely used method for introducing substituents that can occupy the solvent-exposed region of the kinase ATP-binding site.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the 3-amino group and an aryl or heteroaryl halide.[9][10] This strategy is particularly useful for introducing larger, more complex aromatic systems that can make additional contacts with the kinase.

  • Suzuki-Miyaura Coupling: While the C-F bond is generally stable under typical Suzuki coupling conditions, the pyridine ring can be further functionalized if a leaving group (e.g., bromine or iodine) is present at other positions.[11][12] This allows for the introduction of aryl or heteroaryl groups to build out the inhibitor scaffold.

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the elaboration of 4-Ethoxy-2-fluoropyridin-3-amine into a hypothetical kinase inhibitor.

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Intermediate Scaffolds cluster_3 Final Inhibitor A 4-Ethoxy-2-fluoropyridin-3-amine B Amide Coupling (Carboxylic Acid, Coupling Reagents) A->B Method A C Buchwald-Hartwig Amination (Aryl Halide, Pd Catalyst, Base) A->C Method B D Amide-linked Intermediate B->D E Amine-linked Intermediate C->E F Hypothetical Kinase Inhibitor D->F E->F

Caption: General synthetic workflows for kinase inhibitor development.

Example Protocol: Synthesis of a Hypothetical Kinase Inhibitor via Buchwald-Hartwig Amination

This protocol describes the synthesis of a hypothetical kinase inhibitor, "Compound 1," targeting a generic tyrosine kinase. The synthesis involves the palladium-catalyzed coupling of 4-Ethoxy-2-fluoropyridin-3-amine with a commercially available aryl bromide.

Reaction Scheme:
Materials and Reagents:
  • 4-Ethoxy-2-fluoropyridin-3-amine

  • 1-bromo-4-(trifluoromethyl)benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-Ethoxy-2-fluoropyridin-3-amine (1.0 mmol, 1.0 equiv), 1-bromo-4-(trifluoromethyl)benzene (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.075 mmol, 7.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) and anhydrous toluene (10 mL).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, Compound 1.

Characterization of Compound 1:
AnalysisExpected Result
¹H NMR Peaks corresponding to the protons on both aromatic rings and the ethoxy group.
¹³C NMR Signals for all carbons in the molecule, including the trifluoromethyl carbon.
¹⁹F NMR Resonances for the fluorine on the pyridine ring and the trifluoromethyl group.
Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺ should match the observed value.
Purity (HPLC) >95%

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized compound can be evaluated using a variety of in vitro kinase assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle:

This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing it in close proximity to a ULight™-labeled peptide, which results in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.

Signaling Pathway Diagram:

G cluster_0 Kinase Activity cluster_1 Inhibition cluster_2 Phosphorylation cluster_3 Detection Kinase Target Kinase ATP ATP Substrate Substrate Peptide (ULight™-labeled) pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP->pSubstrate Phosphorylation Substrate->pSubstrate Phosphorylation Inhibitor Compound 1 Inhibitor->Kinase Inhibition FRET TR-FRET Signal pSubstrate->FRET Binding & Detection Antibody Eu-labeled Antibody Antibody->FRET Binding & Detection

Caption: Workflow of a TR-FRET kinase inhibition assay.

Protocol:
  • Compound Preparation: Prepare a serial dilution of Compound 1 in DMSO.

  • Reaction Mixture: In a 384-well plate, add the target kinase, the ULight™-labeled substrate peptide, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the europium-labeled anti-phospho-substrate antibody.

  • Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Buchwald-Hartwig amination Inactive catalystUse fresh Pd(OAc)₂ and ensure the ligand is not oxidized.
Insufficiently inert atmosphereEnsure the reaction flask is properly flame-dried and the system is purged with inert gas.
Poor quality reagentsUse anhydrous toluene and ensure the base is not clumped.
Multiple products in the reaction mixture Side reactionsOptimize the reaction temperature and time. Screen different palladium ligands.
Poor solubility of the final compound High lipophilicityModify the scaffold to include more polar functional groups.
Low potency in kinase assay Poor binding to the targetUse computational modeling to guide the design of more potent analogs. Modify the substituents to improve interactions with the kinase active site.
High background in TR-FRET assay Non-specific bindingOptimize antibody and substrate concentrations. Include appropriate controls.

Conclusion

4-Ethoxy-2-fluoropyridin-3-amine is a valuable and versatile building block for the development of novel kinase inhibitors. Its unique substitution pattern provides a strategic advantage for medicinal chemists to fine-tune the properties of their compounds. The synthetic routes outlined in this guide are robust and adaptable, allowing for the creation of diverse chemical libraries for screening against a wide range of kinase targets. The combination of rational design, efficient synthesis, and rigorous biological evaluation will continue to drive the discovery of new and effective kinase inhibitors for the treatment of human diseases.

References

  • Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles.
  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC.
  • A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
  • How Ligands Interact with the Kinase Hinge. PMC.
  • The Role of Small Molecules Containing Fluorine
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Kinase hinge binding scaffolds and their hydrogen bond p
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
  • Synthetic Routes for N-(3-aminopyridin-4-yl)
  • Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
  • The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applic
  • A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of 4-Ethoxy-2-fluoropyridin-3-amine. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and a practical troubleshooting guide to address common challenges.

Introduction: The Strategic Importance of N-Aryl-3-aminopyridines

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, becoming an indispensable tool in modern organic chemistry.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of arylamines from aryl halides and amines with remarkable efficiency and functional group tolerance, superseding harsher, more traditional methods.[1] The N-arylation of substituted aminopyridines, such as 4-Ethoxy-2-fluoropyridin-3-amine, is of particular significance in medicinal chemistry. The resulting N-aryl-3-aminopyridine scaffold is a privileged motif found in a multitude of biologically active molecules and pharmaceutical agents. The strategic placement of the ethoxy and fluoro substituents on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequently, the amine coordinates to the palladium center, and deprotonation by a base generates a palladium-amido complex. The final and crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product Release

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Ethoxy-2-fluoropyridin-3-amine

This protocol provides a robust starting point for the Buchwald-Hartwig amination of 4-Ethoxy-2-fluoropyridin-3-amine with a generic aryl bromide. Optimization of reaction parameters may be necessary for specific substrates.

Reagents and Materials
ReagentMolar Mass ( g/mol )Suggested SupplierNotes
4-Ethoxy-2-fluoropyridin-3-amine156.16Commercially availableEnsure purity.
Aryl BromideVariesCommercially availableSubstrate scope is broad; electron-rich and electron-poor aryl bromides are generally suitable.
Palladium Precatalyst (e.g., Pd₂(dba)₃)915.72Commercially availableTris(dibenzylideneacetone)dipalladium(0) is a common choice. Other Pd(0) or Pd(II) precatalysts can also be used.[3]
Ligand (e.g., Xantphos)578.62Commercially availableA bidentate phosphine ligand often effective for coupling with heteroaromatic amines.
Base (e.g., Sodium tert-butoxide)96.10Commercially availableA strong, non-nucleophilic base is typically required.[3]
Anhydrous Solvent (e.g., Toluene)92.14Commercially availableThe solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[4]
Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add 4-Ethoxy-2-fluoropyridin-3-amine (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-4-ethoxy-2-fluoropyridin-3-amine.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Yield Inactive Catalyst: The Pd(0) active species may not be forming efficiently.[4] Inappropriate Ligand: The chosen ligand may not be optimal for this specific substrate. Base Issues: The base may be of poor quality or incompatible with the substrates.Catalyst: Use a reliable precatalyst. Consider using a pre-formed palladium-ligand complex. Ligand: For challenging couplings with heteroaryl amines, screen different ligands such as Josiphos or bulky biarylphosphine ligands.[5] Base: Use a freshly opened bottle of a strong, non-nucleophilic base like NaOtBu or K₃PO₄.
Side Product Formation Hydrodehalogenation: Reduction of the aryl halide. Homocoupling: Dimerization of the aryl halide. Coordination of Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting the reaction.[6]Reaction Conditions: Optimize the reaction temperature and catalyst loading. Lowering the temperature may reduce side reactions. Ligand Choice: The use of bulky, electron-rich ligands can sometimes mitigate the issue of pyridine coordination.
Incomplete Reaction Steric Hindrance: Sterically demanding substrates can lead to slower reaction rates. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent.Reaction Time/Temperature: Increase the reaction time or temperature. Solvent: Screen alternative anhydrous, degassed solvents such as dioxane or THF.[4] Note that some solvents may have their own safety and environmental considerations.[7]

References

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hartwig, J. F., et al. (2012). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 134(30), 12555–12564.
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Deng, Y., et al. (2015).
  • Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(15), 7311–7368.
  • Movassaghi, M., & Hill, M. D. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 4(22), 4153–4155.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Plenio, H., et al. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
  • Hartwig, J. F. (2019). Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions, 100, 893-1026.
  • De la Fuente, M. C., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(20-21), 3845-3855.
  • Movassaghi, M., & Hill, M. D. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 4(22), 4153-4155.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • Canto, R. F. S., et al. (2012). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Tetrahedron Letters, 53(1), 115-117.

Sources

Application Note: Precision Derivatization of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 4-Ethoxy-2-fluoropyridin-3-amine presents a unique "Push-Pull-Steric" challenge in synthetic organic chemistry. It is a high-value intermediate often found in the synthesis of c-Met and VEGFR kinase inhibitors (e.g., analogs of BMS-777607).

Successful derivatization of the C3-amino group requires navigating three competing structural factors:

  • Electronic Deactivation (Pull): The C2-fluorine atom is strongly electron-withdrawing (

    
    -inductive), significantly reducing the nucleophilicity of the C3-amine compared to standard anilines.
    
  • Steric Shielding: The C4-ethoxy group exerts significant steric pressure ortho to the amine, impeding attack on bulky electrophiles.

  • Competency of the Leaving Group: The C2-fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1] Harsh basic conditions intended to deprotonate the amine can inadvertently trigger displacement of the fluoride by the solvent or the nucleophile itself, leading to byproduct formation or cyclization.
    

This guide provides three validated protocols designed to achieve chemoselectivity: preserving the C2-F bond during functionalization or strategically leveraging it for heterocycle formation.

Decision Matrix & Workflow

The following decision tree illustrates the strategic pathways for derivatizing 4-Ethoxy-2-fluoropyridin-3-amine based on the desired end-product.

Derivatization_Workflow Start 4-Ethoxy-2-fluoropyridin-3-amine Target_Amide Target: Amide/Sulfonamide (Preserve 2-F) Start->Target_Amide Acylation Target_Urea Target: Urea (Kinase Motif) Start->Target_Urea Carbamoylation Target_Fused Target: Fused Heterocycle (Oxazolo[5,4-b]pyridine) Start->Target_Fused Annulation Condition_Mild Protocol 1: Non-Nucleophilic Base (Pyridine/DIPEA, 0°C) Target_Amide->Condition_Mild Avoids SnAr Condition_Urea Protocol 2: Isocyanate Addition (THF, RT) Target_Urea->Condition_Urea High Selectivity Condition_Cycl Protocol 3: Ortho-Cyclization (Phosgene equiv. + Heat) Target_Fused->Condition_Cycl Uses 2-F as LG

Figure 1: Strategic workflow for the chemoselective derivatization of the C3-amino group.

Protocol 1: Chemoselective Amide Coupling

Objective: Acylation of the C3-amine while strictly preventing


 displacement of the C2-fluorine.
Rationale

The C3-amine has reduced nucleophilicity. Standard Schotten-Baumann conditions (aq. NaOH) are dangerous here because hydroxide is a competent nucleophile that can displace the C2-fluoride to form the pyridone byproduct. We utilize organic bases and activated esters to drive the reaction under anhydrous conditions.

Materials
  • Substrate: 4-Ethoxy-2-fluoropyridin-3-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (mild, non-nucleophilic)

  • Solvent: Dichloromethane (DCM) or Anhydrous THF

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of 4-Ethoxy-2-fluoropyridin-3-amine in 5 mL of anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add 2.5 equiv of DIPEA. Cool the solution to 0°C.

    • Note: Cooling is critical to suppress kinetic

      
       side reactions.
      
  • Electrophile Addition:

    • Option A (Acid Chloride): Add acid chloride (1.1 equiv) dropwise over 10 minutes.

    • Option B (HATU): Pre-activate carboxylic acid (1.2 equiv) with HATU (1.2 equiv) and DIPEA in a separate vial for 15 mins, then add to the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check LCMS for mass [M+H]+. If starting material remains, add 0.1 equiv DMAP (catalytic), but monitor closely as DMAP can accelerate side reactions.

  • Workup: Quench with sat.

    
    . Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Key QC Parameter:


 NMR should show a singlet (or doublet if coupled) around -70 to -90 ppm (typical for 2-F-pyridine). Disappearance of this signal indicates defluorination.

Protocol 2: Urea Synthesis (Kinase Inhibitor Motif)

Objective: Formation of a urea linkage, a pharmacophore common in c-Met inhibitors, without cyclizing to the oxazolopyridine.

Rationale

Isocyanates are highly reactive electrophiles. The reaction is typically fast enough at RT that the C2-fluorine remains intact. However, if the reaction is heated, the urea nitrogen can attack the C2-position intramolecularly.

Step-by-Step Methodology
  • Dissolution: Dissolve 4-Ethoxy-2-fluoropyridin-3-amine (1.0 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Isocyanate (1.1 equiv) dropwise at RT.

  • Catalysis (Optional): If the reaction is sluggish due to the steric bulk of the 4-ethoxy group, add 1-2 drops of Triethylamine (

    
    ).
    
    • Warning: Do not heat above 40°C. Heat promotes the intramolecular attack of the newly formed urea onto the C2-F, yielding a cyclic byproduct.

  • Precipitation: Often, the diaryl urea product will precipitate from THF. Filter the solid and wash with cold ether.

  • Alternative Workup: If soluble, concentrate and purify via recrystallization from EtOH/Water.

Protocol 3: Cyclization to Oxazolo[5,4-b]pyridine

Objective: Intentionally leveraging the C2-F and C3-


 to form a fused bicyclic system. This is useful for creating rigid core scaffolds.
Rationale

The 2-fluoro group is an excellent leaving group for intramolecular nucleophilic attack. By converting the amine to a nucleophilic species (like a carbamate or amide) and applying heat, we can force the cyclization.

Step-by-Step Methodology
  • Reagents: Suspend 4-Ethoxy-2-fluoropyridin-3-amine in dry 1,4-Dioxane.

  • Cyclizing Agent: Add Carbonyldiimidazole (CDI) (1.5 equiv) or Triphosgene (0.4 equiv).

  • Heating: Heat the mixture to reflux (100–110°C) for 6–12 hours.

    • Mechanism:[1][2][3][4][5] The amine first reacts to form an intermediate imidazole-urea (with CDI) or isocyanate. The oxygen of the carbonyl then attacks the C2-position, displacing fluoride (

      
      ).
      
  • Completion: LCMS will show a mass corresponding to [M + Carbonyl - 2HF].

    • Correction: Actually, the mass change is [M + CO - 2H - HF]? No, usually [M + CO - 2H] is the net addition if F is lost?

    • Stoichiometry Check: SM (C7H9FN2O) -> Product (Oxazolone core). Loss of HF. Net mass change: +C+O -H -F.

  • Isolation: Evaporate solvent. Triturate residue with water to remove imidazole salts. Recrystallize from MeOH.

Analytical Data Summary

Parameter4-Ethoxy-2-fluoropyridin-3-amineAmide Product (Protocol 1)Oxazolopyridine (Protocol 3)

NMR
Signal present (~ -70 to -90 ppm)Signal present (Shifted slightly)Signal Absent
LCMS (ESI) [M+H]+[M+RCO]+[M+CO-HF]+
Solubility Moderate in DCM, High in DMSOHigh in DCM/EtOAcLow in DCM, High in DMSO
Appearance Off-white/Tan solidWhite/Pale solidCrystalline solid

Troubleshooting & Critical Constraints

  • Issue: Low Conversion in Amide Coupling.

    • Cause: Steric hindrance from 4-OEt group blocks approach of bulky acid chlorides.

    • Solution: Use a stronger coupling reagent like T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically hindered amines and has low epimerization risk.

  • Issue: Hydrolysis of C2-F.

    • Cause: Wet solvents or use of hydroxide bases.

    • Solution: Ensure all solvents are anhydrous (Karl Fischer < 0.05% water). Switch to non-nucleophilic bases (DIPEA, Cs2CO3 in dry DMF).

  • Issue: Regioselectivity in

    
    . 
    
    • Note: If attempting to displace the C2-F with an external amine (to make a 2,3-diaminopyridine), the 4-ethoxy group deactivates the ring slightly compared to a 4-H analog, but reaction is still viable at elevated temps (120°C, DMSO).

References

  • General Reactivity of 2-Fluoropyridines

    • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1][6][7] (2014).[7][8] Journal of the American Chemical Society.

  • Kinase Inhibitor Synthesis (c-Met)

    • Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009). Journal of Medicinal Chemistry.

  • Buchwald-Hartwig Coupling on Pyridines

    • Buchwald-Hartwig Amination with Aqueous Ammonia.[5]Synthesis Spotlight.

  • Handling Fluorinated Pyridines

    • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Application Notes. BenchChem.[1]

Sources

Troubleshooting & Optimization

purification methods for 4-Ethoxy-2-fluoropyridin-3-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-PYR-402 Subject: Purification Protocols & Troubleshooting for 4-Ethoxy-2-fluoropyridin-3-amine (CAS: 1017779-71-3 / Analogues) Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Ethoxy-2-fluoropyridin-3-amine . This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., ROS1/TRK inhibitors like Repotrectinib analogues). Its purification presents a unique "push-pull" challenge: the 2-fluoro substituent withdraws electron density (increasing acidity/instability), while the 4-ethoxy and 3-amino groups donate density (increasing basicity/oxidation risk).

Physicochemical Profile for Purification
PropertyCharacteristicImpact on Purification
Basicity (pKa) Estimated ~3.5 – 4.5Low Basicity. The 2-F atom significantly lowers the pKa compared to standard aminopyridines. It may not protonate fully in weak acids or extract efficiently if the aqueous phase is too acidic during back-extraction.
Stability Hydrolysis Prone The 2-position is activated for Nucleophilic Aromatic Substitution (

). Avoid heating in strong aqueous base (NaOH) , as hydroxide can displace the fluorine to form the pyridone impurity.
Polarity Moderate to HighThe amine and pyridine nitrogen create significant tailing on silica gel due to silanol interactions.
Oxidation ModerateThe electron-rich 3-amino group can oxidize to N-oxides or azo-dimers (pink/brown oils) upon prolonged air exposure.

Decision Matrix: Selecting Your Method

Before proceeding, determine your purification path based on crude purity and scale.

PurificationLogic Start Start: Crude Reaction Mixture CheckImpurity Primary Impurity Type? Start->CheckImpurity Metal Metal Residues (Fe, Sn, Pd) CheckImpurity->Metal Reduction Step Regio Regioisomers/Close Eluters CheckImpurity->Regio S_NAr Step Bulk Bulk Salts/Tars CheckImpurity->Bulk General Method1 Protocol A: Chelation & Scavenging Metal->Method1 Method2 Protocol B: Buffered Chromatography Regio->Method2 Method3 Protocol C: Acid-Base Extraction (pH Controlled) Bulk->Method3 Method3->Method2 If purity < 95%

Figure 1: Logic flow for selecting the appropriate purification module based on the dominant impurity profile.

Technical Modules (Step-by-Step)

Module A: Acid-Base Extraction (The "Soft" Workup)

Best for: Removing non-basic impurities after nitro-reduction.

Critical Warning: Unlike simple amines, this molecule has a labile Fluorine at the 2-position. Do not use 10% NaOH or heat the basic phase, as this will hydrolyze the Fluorine to an OH group (2-pyridone), rendering the batch useless.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with basic brines.

  • Acid Wash: Extract the organic layer with 0.5 M HCl (cold).

    • Why? The amine protonates and moves to the aqueous layer. Non-basic impurities (unreacted nitro precursors) stay in the EtOAc.

    • Troubleshooting: If the product does not extract, the acid is too weak for the 2-F-deactivated amine. Increase to 1.0 M HCl but keep cold (0°C).

  • The "Soft" Basification (Critical Step):

    • Separate the aqueous acidic layer.

    • Cool to 0–5°C in an ice bath.

    • Slowly adjust pH to 8.5 – 9.0 using Saturated NaHCO₃ or K₂CO₃ .

    • Do NOT overshoot to pH 12-14.

  • Extraction: Extract immediately with EtOAc (3x).

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo at <40°C.

Module B: Buffered Column Chromatography

Best for: Separating regioisomers or removing "tailing" amines.

Standard silica gel is acidic. It will protonate your amine, causing it to streak/tail and co-elute with impurities. You must deactivate the silica.

Mobile Phase Systems:

  • Option 1 (Standard): DCM : Methanol (95:5) + 1% Triethylamine (TEA) .

  • Option 2 (High Polarity): DCM : MeOH : NH₄OH (90:9:1). Use this only if Option 1 fails.

Protocol:

  • Pre-treatment: Slurry your silica gel in the mobile phase containing the TEA/Ammonia before packing the column. This neutralizes active silanol sites.

  • Loading: Load the crude as a concentrated liquid injection (if soluble) or dry-load on Celite. Avoid dry-loading on silica , as the amine may degrade on the acidic surface during drying.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% TEA).

Module C: Scavenging Metal Impurities (Fe/Sn Removal)

Best for: Post-reduction cleanup (e.g., after Fe/NH4Cl or SnCl2 reduction).

If your product is a brown/magnetic solid, you have residual iron.

  • Chelation Wash: Dissolve crude in EtOAc. Wash with 10% aqueous EDTA (disodium salt) adjusted to pH 7-8. The EDTA sequesters Fe/Sn ions into the aqueous phase.

  • Solid Scavengers: For strict pharma limits (<10 ppm), treat the organic solution with SiliaMetS® Thiol or Celite filtration.

    • Protocol: Add 5 wt% activated carbon or functionalized silica scavenger. Stir at room temperature for 4 hours. Filter through a 0.45 µm pad.

Troubleshooting Guide & FAQ

Q1: My product turned from a yellow oil to a pink/brown gum overnight. What happened?

Diagnosis: Oxidation (Air sensitivity). Root Cause: Electron-rich aminopyridines are prone to oxidation, forming N-oxides or azo-linkages. Solution:

  • Immediate: Purify via a short silica plug (Module B) to remove the colored oxides (which are much more polar).

  • Prevention: Store the purified amine under Argon/Nitrogen at -20°C. If storing as a solid, consider converting it to the HCl salt , which is significantly more stable to oxidation.

Q2: I see a new impurity by NMR (approx 5-10%) that lacks the Fluorine signal.

Diagnosis: Hydrolysis (S_NAr). Root Cause: You likely used strong base (NaOH) or heat during the workup. The hydroxide ion attacked the C-2 position, displacing the Fluorine. Solution: This transformation is irreversible. You must repurify using chromatography (Module B) to separate the hydroxy-pyridine (pyridone) from your fluorinated product. In the future, use NaHCO₃ (weak base) and keep everything cold.

Q3: The product is not migrating on the TLC plate (Rf = 0).

Diagnosis: Interaction with acidic silica. Solution: Your TLC solvent system is too acidic.

  • Fix: Dip your TLC plate in a solution of 5% TEA in Hexane and dry it before spotting your compound. Or, add 1% NH₄OH to your TLC developing tank.

Visualizing the Acid-Base Workflow

The following diagram details the pH-critical pathway to avoid defluorination.

AcidBaseWorkflow Crude Crude Mixture (in EtOAc) AcidWash Wash w/ 1.0M HCl (Keep Cold <5°C) Crude->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Discard/Impurity) Separation->OrgLayer Non-basic impurities AqLayer Aqueous Layer (Contains Product Salt) Separation->AqLayer Protonated Amine Neut Neutralization Use Sat. NaHCO3 Target pH 8.5 AqLayer->Neut CRITICAL: Avoid NaOH BackExt Back-Extract into EtOAc (x3) Neut->BackExt Final Pure Amine (Yellow Oil/Solid) BackExt->Final

Figure 2: pH-controlled extraction workflow minimizing the risk of defluorination.

References

  • Synthesis of Repotrectinib Intermediates

    • Source: Cui, J. J., et al. "Diaryl macrocycles as modulators of protein kinases." U.S.
    • Relevance: Describes the general handling of 2-fluoro-3-aminopyridine scaffolds in the context of kinase inhibitor synthesis.
    • URL:

  • Aminopyridine Purification & Stability

    • Source: BenchChem Technical Guides. "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile."
    • Relevance: Provides protocols for handling oxidation-prone aminopyridines and storage conditions.
    • URL: (General Reference for Aminopyridine handling)

  • Metal Scavenging Protocols

    • Source: Macdonald, J. E., et al. "Removal of residual metal catalysts with iron/iron oxide nanoparticles."[1] Langmuir, 24(14), 7169-7177.[1] (2008).[1][2][3]

    • Relevance: Validates the use of chelation and scavenging for post-reduction metal removal.
    • URL:

  • pKa and Reactivity of Fluoropyridines

    • Source: PubChem Compound Summary for 2-Fluoropyridine.
    • Relevance: Establishes the electron-withdrawing nature of the 2-F substituent and its effect on basicity.
    • URL:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 4-Ethoxy-2-fluoropyridin-3-amine before handling.

Sources

stability of 4-Ethoxy-2-fluoropyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-2-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 4-Ethoxy-2-fluoropyridin-3-amine in acidic media?

The principal liability of 4-Ethoxy-2-fluoropyridin-3-amine under acidic conditions is the acid-catalyzed cleavage of the 4-ethoxy group. Ether linkages, while generally stable, are susceptible to hydrolysis in the presence of strong acids, often accelerated by heat.[1][2] This reaction converts the ethoxy group to a hydroxyl group, yielding 4-hydroxy-2-fluoropyridin-3-amine and ethanol as a byproduct.

Q2: How do the different functional groups on the pyridine ring influence its stability in acid?

Each functional group plays a distinct role in the molecule's overall reactivity:

  • Pyridine Nitrogen: As the most basic site, the pyridine nitrogen will be readily protonated in acidic solutions.[3] This protonation withdraws electron density from the aromatic ring, influencing its susceptibility to further reactions.

  • 3-Amino Group: The exocyclic amino group is also basic and can be protonated. Its electronic effect on the ring is significantly altered upon protonation.

  • 4-Ethoxy Group: This is the most probable site of degradation via acid-catalyzed ether cleavage. The reaction begins with the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2]

  • 2-Fluoro Group: The carbon-fluorine bond is very strong. While acid-catalyzed hydrolysis of aryl fluorides is possible, it typically requires harsh conditions.[4] Under most experimental acidic conditions, the C-F bond is expected to be more stable than the C-O ether bond. The strong electron-withdrawing nature of fluorine also decreases the basicity of the pyridine nitrogen.[5]

Q3: At what pH range should I become concerned about degradation?

Significant degradation is most likely to occur in the presence of strong mineral acids (e.g., HCl, H₂SO₄, HBr) or strong organic acids (e.g., TFA), especially at elevated temperatures. While the exact pH threshold for degradation has not been published for this specific molecule, it is best practice to assume that instability may begin at pH < 4 and will be accelerated at pH < 2. The rate of degradation is highly dependent on temperature, acid concentration, and reaction time. A kinetic stability study is recommended to determine the specific tolerance for your experimental conditions.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction in an acidic solvent (e.g., acetic acid, TFA) is giving low yields and a new, more polar byproduct is observed on TLC/LC-MS.
  • Plausible Cause: You are likely observing the hydrolysis of the 4-ethoxy group. The resulting product, 4-hydroxy-2-fluoropyridin-3-amine, is significantly more polar due to the hydroxyl group, which explains the lower Rf on a normal-phase TLC plate or shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: Obtain an LC-MS of the reaction mixture. Look for a mass corresponding to the loss of an ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), for a net change of -27 Da from the parent mass.

    • Mitigate Degradation:

      • Lower Temperature: If the reaction protocol allows, run the process at a lower temperature (e.g., room temperature or 0 °C) to decrease the rate of ether cleavage.

      • Use Milder Acid: If strong acid is not essential for your desired transformation, consider using a weaker organic acid or a buffered system.

      • Minimize Time: Reduce the reaction time to the minimum required for the completion of your primary reaction. Quench the reaction as soon as the starting material is consumed to prevent further degradation.

Problem 2: During an aqueous acidic workup to remove basic impurities, I am losing a significant amount of my product.
  • Plausible Cause: Prolonged contact with the aqueous acid layer, even at room temperature, can cause hydrolysis. The protonated form of the compound is water-soluble and will partition into the aqueous layer, where it is exposed to conditions conducive to degradation.

  • Troubleshooting Steps:

    • Perform a Cold Workup: Conduct all extractions using pre-chilled solutions and an ice bath to minimize the degradation rate.

    • Minimize Contact Time: Do not let the biphasic mixture sit for extended periods. Perform the separation as quickly as possible.

    • Use a Weaker Acid: Instead of 1N HCl, consider using a saturated solution of ammonium chloride (NH₄Cl), which is mildly acidic (pH ~4.5-5.5), or a dilute solution of a weaker organic acid like citric acid for the extraction.

    • Back-Extraction: After the acidic wash, immediately basify the aqueous layer with a base like NaHCO₃ or Na₂CO₃ and back-extract with an organic solvent (e.g., ethyl acetate, DCM) to recover any product that may have partitioned into the aqueous phase.

Mechanistic Insights & Visualizations

The primary degradation route is the acid-catalyzed cleavage of the ethoxy ether. This process is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a better leaving group (an alcohol).

Proposed Pathway for Acidic Degradation

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A 4-Ethoxy-2-fluoropyridin-3-amine B Protonated Ether Intermediate A->B + H₃O⁺ - H₂O C Transition State B->C + H₂O (Nucleophile) D 4-Hydroxy-2-fluoropyridin-3-amine C->D - H⁺ C->D E Ethanol G A Prepare 1 mg/mL Stock Solution (ACN) C t=0: Add Stock to Acid (Final Conc. 10 µg/mL) A->C B Pre-heat 0.1 N HCl in sealed vial B->C D Incubate at Constant Temp. C->D E Withdraw Aliquots at Time Points D->E F Quench Reaction (Neutralize/Dilute) E->F G Analyze via Stability-Indicating HPLC F->G H Calculate Rate Constant (k) and Half-Life (t½) G->H

Caption: Experimental workflow for forced degradation study.

Summary of Stability Profile

The following table summarizes the expected stability profile based on general chemical principles. Actual quantitative data must be generated experimentally using the protocol described above.

ConditionTemperatureExpected StabilityPrimary Degradation Product
pH 1-2 (e.g., 0.1N HCl) 25 °C (RT)Low to Moderate4-hydroxy-2-fluoropyridin-3-amine
pH 1-2 (e.g., 0.1N HCl) > 50 °CVery Low4-hydroxy-2-fluoropyridin-3-amine
pH 4-6 (Buffered) 25 °C (RT)GoodMinimal degradation expected
pH > 7 (Buffered) 25 °C (RT)ExcellentHighly stable

References

  • Wikipedia. "Ether cleavage." Accessed February 20, 2026. [Link]

  • Ashenhurst, J. "Cleavage Of Ethers With Acid." Master Organic Chemistry. Accessed February 20, 2026. [Link]

  • Wei, Y., & Li, Q. "Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity." RSC Publishing. Accessed February 20, 2026. [Link]

  • Wang, X., et al. "A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments." ACS Sustainable Chemistry & Engineering. Accessed February 20, 2026. [Link]

  • Keeffe, J. R., & Kresge, A. J. "Acid hydrolysis of diethyl ether." ResearchGate. Accessed February 20, 2026. [Link]

  • Meanwell, N. A. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters. Accessed February 20, 2026. [Link]

  • Figueras, A., et al. "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry. Accessed February 20, 2026. [Link]

Sources

Technical Support Center: 4-Ethoxy-2-fluoropyridin-3-amine Coupling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions in 4-Ethoxy-2-fluoropyridin-3-amine Scaffolds

Substrate Analysis & Critical Reactivity Profile

Before initiating any protocol, you must understand the electronic "personality" of 4-Ethoxy-2-fluoropyridin-3-amine . This is not a standard aniline; it is a "push-pull" system with a latent trap.

FeatureElectronic EffectExperimental Consequence
Pyridine Core Electron-deficient (π-deficient)Low Nucleophilicity: The amine is significantly less reactive than phenyl-based anilines. Standard EDC/NHS couplings often fail.
2-Fluoro Group Strong

-withdrawing (

)

Trap:
The C-2 position is highly activated. The fluorine is a good leaving group.[1] This is the primary source of side reactions (cyclization).
4-Ethoxy Group Resonance donating (

)
Steric/Electronic Clash: While it slightly boosts amine nucleophilicity via resonance, its steric bulk ortho to the amine hinders attack on bulky electrophiles.

Interactive Troubleshooting Modules

Module A: Amide Coupling (Acylation)

Most users encounter issues here due to the low nucleophilicity of the exocyclic amine.

Q: My reaction stalls at 20-30% conversion. Should I heat it or add stronger base?

A: STOP. Do not simply heat. Heating a 2-fluoropyridine amine in the presence of base triggers the "Suicide Cyclization" (


).
  • The Mechanism: As the amide forms, the amide N-H becomes acidic. If you use a strong base (e.g., TEA, DIPEA) or heat >50°C, the amide nitrogen deprotonates and attacks the C-2 position, displacing the fluorine.

  • The Result: You form a fused oxazolopyridine or similar byproduct, not your desired product.

Visualizing the Trap:

SNAr_Trap Figure 1: The SNAr 'Suicide Cyclization' Pathway Substrate 4-Ethoxy-2-fluoro- pyridin-3-amine Coupling Coupling Agent (Standard) Substrate->Coupling + R-COOH Desired Desired Amide (Product) Coupling->Desired Kinetic Product Intermediate Deprotonated Amide Anion Desired->Intermediate Base/Heat (Deprotonation) Byproduct Cyclized Byproduct (Loss of F) Intermediate->Byproduct Intramolecular SNAr (Fast)

Q: If HATU fails, what is the "Gold Standard" for this scaffold?

A: Switch to T3P (Propylphosphonic Anhydride). T3P is superior for electron-deficient anilines because it acts as both a coupling agent and a water scavenger, driving the equilibrium without requiring strong bases that trigger the


 side reaction.

Protocol: The T3P/Pyridine System

  • Stoichiometry: Acid (1.0 equiv), Amine (1.1 equiv), Pyridine (3.0 equiv), T3P (50% in EtOAc, 2.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (Green alternative). Avoid DMF if possible (difficult to remove without aqueous wash that might hydrolyze the 2-F).

  • Temperature: 0°C to Room Temperature. Do not exceed 40°C.

  • Why Pyridine? It is a weak base (

    
    ). It is strong enough to buffer the T3P reaction but too weak to deprotonate the resulting amide product, effectively blocking the cyclization pathway [1].
    
Module B: Palladium-Catalyzed Cross-Coupling

Issues arising during Buchwald-Hartwig aminations.

Q: The catalyst dies immediately. Is it the Fluorine?

A: No, it is the Pyridine Nitrogen. The pyridine nitrogen (N1) is a strong


-donor that binds to Palladium, displacing your phosphine ligand. This creates a "dead" catalyst species, 

.
Q: How do I prevent catalyst poisoning?

A: Use Bulky, Electron-Rich Ligands. You must use ligands that are sterically demanding enough to prevent the pyridine nitrogen from coordinating to the Pd center.

  • Recommended: BrettPhos or tBuXPhos .

  • Avoid:

    
    , dppf, or simple bidentates.
    
  • Pre-catalysts: Use oxidative addition precatalysts (e.g., BrettPhos Pd G4 ) rather than mixing

    
     + Ligand in situ. This ensures the active species forms before the pyridine can poison the metal [2].
    

Recommended Workflow: Decision Matrix

Use this logic flow to select the correct experimental setup for your specific reaction type.

Workflow Figure 2: Reaction Optimization Decision Tree Start Start: 4-Ethoxy-2-fluoro- pyridin-3-amine ReactionType Select Reaction Class Start->ReactionType Amide Amide Coupling (Acylation) ReactionType->Amide Cross Pd-Cross Coupling (C-N / C-C) ReactionType->Cross CheckNuc Is Acid Sterically Hindered? Amide->CheckNuc LigandCheck Ligand Selection Cross->LigandCheck T3P USE T3P + Pyridine (0°C -> RT) CheckNuc->T3P No Ghosez USE Ghosez's Reagent (1-Chloro-N,N,2-trimethyl- 1-propenylamine) CheckNuc->Ghosez Yes Brett BrettPhos / tBuXPhos (Prevents N-coordination) LigandCheck->Brett BaseCheck Base Selection Brett->BaseCheck WeakBase Use K3PO4 or Cs2CO3 (Avoid NaOtBu if F- displacement observed) BaseCheck->WeakBase

Validated Protocols

Protocol A: T3P-Mediated Amide Coupling

Best for minimizing


 side reactions.
  • Charge: To a vial, add Carboxylic Acid (1.0 equiv), 4-Ethoxy-2-fluoropyridin-3-amine (1.1 equiv), and EtOAc (5-10 volumes).

  • Base: Add Pyridine (3.0 equiv) via syringe.

  • Cool: Cool the mixture to 0°C in an ice bath.

  • Activate: Add T3P (50% w/w in EtOAc, 2.0 equiv) dropwise over 5 minutes.

  • React: Allow to warm to RT. Stir for 12–24 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 12h, add 0.5 equiv more T3P. Do not heat.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (rapidly, to remove pyridine without hydrolyzing the 2-F), then Sat.

    
    , then Brine.
    
  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: "Rescue" Method (Ghosez's Reagent)

Use this if T3P fails due to extreme steric hindrance.

  • Activate Acid: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez's Reagent (1.2 equiv). Stir 1h at RT to form the acid chloride in situ (neutral conditions, no HCl gas generated).

  • Couple: Add the 2-fluoropyridin-3-amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Note: This method generates the highly reactive acid chloride without the harsh acidic environment of

    
    , preserving the ethoxy group.
    

References

  • Dunetz, J. R. ; Xiang, Y.; Baldwin, A.; Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Org.[3][4] Lett.2011 , 13, 5048–5051.[2]

  • Ruiz-Castillo, P. ; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649.

  • BenchChem Technical Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Protocols.

Sources

Technical Support Center: Storage and Handling of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Ethoxy-2-fluoropyridin-3-amine. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and troubleshooting for this air-sensitive intermediate. Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preventing oxidative degradation.

The structure of 4-Ethoxy-2-fluoropyridin-3-amine, featuring an electron-rich aminopyridine ring, makes it particularly susceptible to oxidation from atmospheric oxygen and other environmental factors.[1][2] The primary amino group and the pyridine ring nitrogen are potential sites for oxidative degradation, which can lead to the formation of impurities such as N-oxides or nitro derivatives, compromising the integrity of your research.[1][3] This guide is designed to provide a self-validating system of protocols and best practices to mitigate these risks.

Section 1: FAQs - Optimal Storage and Handling

This section addresses the most frequently asked questions regarding the day-to-day management of 4-Ethoxy-2-fluoropyridin-3-amine.

Q1: What are the ideal long-term storage conditions for 4-Ethoxy-2-fluoropyridin-3-amine?

To ensure maximum stability and prevent degradation, the compound must be stored with strict exclusion of atmospheric oxygen and moisture. The optimal conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amino group and pyridine ring by atmospheric oxygen.[4]
Temperature Refrigeration (2-8°C)Reduces the rate of potential decomposition and oxidative reactions.[5]
Light Amber, Opaque ContainerProtects against photolytic degradation, to which pyridine derivatives can be sensitive.[1]
Moisture Anhydrous ConditionsThe compound is hygroscopic; moisture can facilitate hydrolysis and other degradation pathways.[6]
Container Tightly-Sealed/Sure/Seal™ SystemEnsures a robust barrier against air and moisture ingress during storage and after initial use.[7][8]

Q2: Why is an inert atmosphere so critical for this compound?

The necessity of an inert atmosphere stems from the chemical reactivity of the aminopyridine moiety. The lone pair of electrons on the amino group and the pyridine nitrogen makes the molecule nucleophilic and prone to oxidation.[2] Atmospheric oxygen can act as an oxidizing agent, leading to a cascade of degradation reactions. Storing the compound under an inert gas like argon or nitrogen displaces the oxygen, effectively removing a key reactant for degradation and preserving the compound's structural integrity.[4]

Q3: I need to repeatedly access the compound. What is the best practice for handling and dispensing?

For repeated access, it is crucial to maintain an inert atmosphere throughout the handling process. The use of a glovebox or Schlenk line techniques is mandatory.

  • Glovebox Use: The ideal method is to store and handle the reagent inside a nitrogen or argon-filled glovebox. This provides a controlled environment, minimizing exposure to air and moisture.

  • Schlenk Line/Syringe Technique: If a glovebox is unavailable, use a Sure/Seal™-style bottle.[4][7] This packaging allows for the removal of the reagent using a syringe or double-tipped needle through a resealable septum, all while maintaining a positive pressure of inert gas inside the bottle. Never open the bottle directly to the atmosphere after the first use. For a detailed workflow, refer to Protocol 3.1 .

Section 2: Troubleshooting Guide - Identifying and Managing Oxidation

This section provides guidance on how to identify potential degradation and the analytical methods required for confirmation.

Q4: My sample of 4-Ethoxy-2-fluoropyridin-3-amine, which was initially a light-colored solid, has darkened over time. What does this indicate?

A change in color, typically to a yellow, brown, or black hue, is a strong visual indicator of chemical degradation. For aromatic amines, this often points to oxidation and the formation of polymeric or highly conjugated impurities. While a slight color change may not render the material completely unusable for all applications, it signifies a loss of purity and warrants immediate analytical investigation.

Q5: How can I definitively confirm if my sample has oxidized and determine its purity?

Visual inspection is not sufficient. Quantitative analytical methods are required to assess the purity and identify degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the main compound and detecting the presence of impurities. A fresh, unoxidized sample should show a single major peak. Degraded samples will exhibit additional peaks corresponding to oxidation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this purpose.[9] It not only separates the impurities (like HPLC) but also provides their mass-to-charge ratio, allowing for the identification of specific oxidative modifications, such as the addition of one or more oxygen atoms (e.g., N-oxide formation).[10][11]

Q6: What are the most likely products of oxidation?

Based on the reactivity of similar aminopyridine structures, two primary oxidation pathways are expected. The diagram below illustrates these potential transformations.

Oxidative_Degradation_Pathways Parent 4-Ethoxy-2-fluoropyridin-3-amine N_Oxide Pyridine N-Oxide Derivative (+16 amu) Parent->N_Oxide Oxidation at Pyridine Nitrogen Amino_Oxidized Amino Group Oxidation Products (e.g., Nitroso, Nitro, Deamination) Parent->Amino_Oxidized Oxidation at Amino Group

Caption: Potential oxidative degradation pathways for 4-Ethoxy-2-fluoropyridin-3-amine.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.[3][12] This is a common metabolic and degradation pathway for pyridine derivatives.[13]

  • Amino Group Oxidation: The primary amino group is highly susceptible to oxidation, which can lead to various products, including nitroso, nitro, or deaminated species.[1][2]

Q7: Can I still use a sample that shows signs of minor oxidation?

Using a degraded sample is strongly discouraged. The presence of impurities can lead to failed reactions, the formation of unwanted byproducts, and non-reproducible results. If the use of a partially oxidized sample is unavoidable, it must be purified (e.g., by column chromatography or recrystallization) and its purity re-confirmed by analytical methods before use. However, using a fresh, high-purity lot is always the best practice.

Section 3: Protocols and Methodologies

Protocol 3.1: Standard Operating Procedure for Handling Air-Sensitive Reagents

This protocol describes the transfer of 4-Ethoxy-2-fluoropyridin-3-amine from a Sure/Seal™ bottle to a reaction vessel using a double-tipped needle (cannula) transfer.[8]

  • Glassware Preparation: Ensure all glassware (reaction flask, needles, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (argon or nitrogen).[7]

  • System Setup: Assemble the reaction flask and equip it with a septum. Connect the flask to an inert gas line vented through an oil bubbler to maintain a slight positive pressure.[8]

  • Reagent Preparation: Place the Sure/Seal™ bottle of the amine in a secure clamp. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.

  • Cannula Transfer: Carefully insert one end of a double-tipped needle through the septum of the Sure/Seal™ bottle, ensuring the tip is below the surface of the powder (if transferring a solid) or liquid (if dissolved).

  • Initiate Transfer: Insert the other end of the needle into the reaction flask. If transferring a solid, a carefully controlled pressure differential or tapping may be required. For solutions, the positive pressure in the reagent bottle will drive the liquid into the reaction flask.

  • Completion: Once the desired amount is transferred, remove the needle from the reaction flask first, then from the reagent bottle. This prevents any backflow of atmosphere into the reagent bottle.

  • Storage after Use: Replace the protective cap over the Sure/Seal™ septum to protect it from atmospheric moisture. Store the bottle under the recommended conditions.

Protocol 3.2: Analytical Workflow for Assessing Purity and Oxidation by LC-MS

  • Sample Preparation: Under an inert atmosphere, accurately weigh approximately 1 mg of the amine and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent like acetonitrile or methanol to create a stock solution.

  • Dilution: Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Perform a full scan to detect the parent ion and any potential impurities.

  • Data Analysis:

    • Integrate the peak area of the parent compound and all impurity peaks from the total ion chromatogram (TIC) or UV chromatogram to calculate the purity percentage.

    • Examine the mass spectra of impurity peaks. Look for masses corresponding to the addition of oxygen (+16 Da for a mono-oxide) or other expected degradation products.[9]

Section 4: Visualized Workflow

The following diagram outlines the decision-making process from receiving the compound to its use in an experiment, ensuring quality control at every step.

Decision_Making_Workflow cluster_storage Storage & Initial Check cluster_qc Quality Control & Use decision decision start_end start_end process process good good bad bad Receive Receive Compound Store Store Immediately (Inert, 2-8°C, Dark, Dry) Receive->Store Inspect Visual Inspection (Before First Use) Store->Inspect Color_Check Color Change or Clumping? Inspect->Color_Check QC_Test Perform QC Analysis (e.g., LC-MS) Color_Check->QC_Test Yes Purity_Check Purity >98% and No Oxidation Peaks? Color_Check->Purity_Check No QC_Test->Purity_Check Use Proceed to Experiment (Use Inert Techniques) Purity_Check->Use Yes Purify Purify or Discard; Order Fresh Stock Purity_Check->Purify No

Caption: Decision-making workflow for handling and quality control.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • TCI EUROPE N.V. (2025). SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide. TCI Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.
  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Available at: [Link]

  • Sim, W. Y., et al. (2018). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. Available at: [Link]

  • Combi-Blocks, Inc. (2024). JQ-6287 - Safety Data Sheet. Combi-Blocks.
  • Kim, J., & Toste, F. D. (2011). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 133(41), 16394–16397. Available at: [Link]

  • Gorrod, J. W., & Damani, L. A. (1979). The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. Xenobiotica, 9(4), 219-26. Available at: [Link]

  • O'Loughlin, E. J., et al. (1996). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-4-ethylpyridine. Fisher Scientific.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? ResearchGate. Available at: [Link]

  • AK Scientific, Inc. (n.d.). 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine Safety Data Sheet. AK Scientific, Inc.
  • SKC Inc. (2024). SAFETY DATA SHEET: Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. MIT.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Kalyanaraman, B., et al. (2012). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Methods in molecular biology, 965, 301-13. Available at: [Link]

  • Creative Proteomics. (n.d.). Oxidation Analysis. Creative Proteomics.
  • Davies, M. J. (2015). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Antioxidants, 4(2), 230-250. Available at: [Link]

Sources

removing impurities from commercial 4-Ethoxy-2-fluoropyridin-3-amine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Ethoxy-2-fluoropyridin-3-amine

  • Product: 4-Ethoxy-2-fluoropyridin-3-amine (CAS: 1135201-86-1)[1]

  • Application: Key intermediate for kinase inhibitor synthesis (e.g., c-Met, KRAS G12C targeting).[1][2]

  • Document ID: TS-PUR-2025-04E[1]

Executive Summary

Commercial samples of 4-Ethoxy-2-fluoropyridin-3-amine often contain specific impurity profiles resulting from the nucleophilic aromatic substitution (


) and subsequent reduction steps used in their synthesis. The most critical impurities are the regioisomer (2-ethoxy-4-fluoropyridin-3-amine)  and unreacted nitro-precursors .[1]

This guide provides orthogonal purification workflows based on pKa manipulation and solubility differences.

Part 1: Diagnostic & Decision Matrix

Before initiating purification, characterize your crude material to select the correct workflow.[2]

Impurity Identification Table
Retention Time (Rel.)Likely IdentityOriginDiagnostic Signal (

H NMR)
1.00 Target Product --

~7.8 (d, C6-H), ~6.8 (d, C5-H)
0.90 - 0.95Regioisomer (2-Ethoxy-4-fluoro...)[1]

selectivity issue
Distinct coupling constants on pyridine ring; C5-H often shifted upfield.
> 1.20Nitro Precursor Incomplete ReductionMissing broad amine singlet (~3.0-5.0 ppm).[1]
< 0.50Inorganic Salts Fe/HCl or SnCl

reduction
Non-detectable by LCMS; visible as ash/insolubles.
Workflow Decision Tree

PurificationLogic Start START: Crude Analysis (LCMS/NMR) CheckIso Is Regioisomer > 5%? Start->CheckIso CheckNitro Is Nitro Precursor > 2%? CheckIso->CheckNitro No MethodA Method A: Acid-Base Salt Formation (Best for Regioisomers) CheckIso->MethodA Yes CheckColor Is Color Dark/Tar? CheckNitro->CheckColor No MethodB Method B: Recrystallization (Best for Nitro/General Purity) CheckNitro->MethodB Yes MethodC Method C: Silica Filtration (Best for Color/Tars) CheckColor->MethodC Yes Final Final QC CheckColor->Final No MethodA->Final MethodB->Final MethodC->Final

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Part 2: Troubleshooting Guides (Protocols)

Method A: Selective Salt Formation (Regioisomer Removal)

Context: The 4-ethoxy isomer is generally more basic than the 2-ethoxy isomer due to the electronic donation of the ethoxy group into the pyridine ring at the para position relative to the nitrogen, versus the ortho position which is sterically hindered and electronically distinct. We exploit this by forming the HCl salt, which crystallizes the target while leaving the less basic regioisomer in the mother liquor.

Protocol:

  • Dissolution: Dissolve crude amine (10 g) in Ethyl Acetate (EtOAc) (50 mL). If insolubles remain, filter.[1][2]

  • Salt Formation: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (1.1 eq).

    • Note: A thick precipitate should form immediately.[1]

  • Digestion: Stir the slurry at room temperature for 1 hour. This allows "Ostwald ripening," where the more stable crystal form (target product) grows at the expense of the impurity.

  • Filtration: Filter the solid. Wash cake with cold EtOAc (2 x 10 mL).

  • Free-Basing (Critical):

    • Suspend the HCl salt in water (30 mL).

    • Adjust pH to >10 using 2M NaOH.

    • Extract with DCM (3 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Why this works: The lattice energy of the target amine-HCl salt is typically higher than the regioisomer mixture, leading to preferential crystallization.

Method B: Recrystallization (Nitro & Precursor Removal)

Context: If the impurity is the nitro precursor (4-ethoxy-2-fluoro-3-nitropyridine), it lacks the hydrogen-bonding capability of the amine.[1] It is significantly more soluble in non-polar solvents.[1]

Solvent System: Heptane / Isopropyl Acetate (IPAc) or Heptane / Toluene.

Protocol:

  • Reflux: Suspend crude material in Toluene (5 vol, i.e., 5 mL per gram). Heat to 80-90°C.[1][3]

  • Solubilization: If not fully dissolved, add IPAc dropwise until clear.[2]

  • Cooling: Turn off heat and allow the flask to cool slowly to room temperature in the oil bath (slow cooling promotes purity).

  • Seeding: If oiling occurs, scratch the glass or add a seed crystal of pure product.[2]

  • Isolation: Filter the crystals. Wash with pure Heptane .

Method C: Carbon Treatment & Silica Plug (Color Removal)

Context: Aminopyridines are prone to oxidation, forming N-oxides or azo-dimers that appear as dark tars.[1] These are polar and "sticky."

Protocol:

  • Dissolve compound in DCM .

  • Add Activated Charcoal (10 wt%) and stir for 30 mins. Filter through Celite.[3]

  • Silica Plug: Prepare a short pad of silica gel.[1]

    • Eluent: 50% EtOAc in Hexane.

    • Note: Amines can streak on silica. If yield is low, add 1% Triethylamine (Et

      
      N) to the eluent to deactivate acidic silica sites.
      

Part 3: Frequently Asked Questions (FAQ)

Q1: My product is "oiling out" during recrystallization. What went wrong?

  • Cause: The solution is likely too concentrated, or the cooling was too rapid. Impurities (especially regioisomers) acts as a solvent, preventing crystal lattice formation.[2]

  • Fix: Re-heat the mixture to dissolve the oil. Add 10-20% more solvent.[1] Add a "seed" crystal at 40°C. If it still oils, switch to Method A (Salt Formation) —salts rarely oil out compared to free bases.[2]

Q2: Can I use Column Chromatography to separate the regioisomers?

  • Answer: Yes, but it is difficult. The 2-ethoxy and 4-ethoxy isomers have very similar Rf values.[1]

  • Optimization: Use a DCM:MeOH gradient (0 to 5% MeOH) containing 0.5% Ammonium Hydroxide (NH

    
    OH) . The ammonia sharpens the peaks by suppressing protonation on the silica surface.
    

Q3: The LCMS shows a mass of M+16. Is this an impurity?

  • Answer: This is likely the N-oxide (Pyridine-N-O).[1] This forms if the sample is stored in air or subjected to aggressive oxidation during synthesis.

  • Removal: N-oxides are much more polar than the parent amine.[1] A simple silica plug (Method C) using low-polarity solvent (DCM) will elute the amine while the N-oxide sticks to the silica.

Q4: Why is the fluorine atom stable during these acid/base washes?

  • Answer: While 2-fluoropyridines can be susceptible to nucleophilic attack (hydrolysis), the reaction requires heat and strong nucleophiles.[1] Dilute HCl or NaOH at room temperature for short durations (<2 hours) will not hydrolyze the fluorine, especially with the electron-donating ethoxy group deactivating the ring slightly.

References

  • Synthesis and Reactivity of Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of Fluoropyridines.[1][4]

    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General reference for

      
       selectivity).
      
  • Purification of Aminopyridines

    • Title: Separation of aminopyridine isomers via salt formation.[1]

    • Source:Organic Process Research & Development.
    • URL:[Link] (Search: "Aminopyridine salt crystallization").

  • pKa Values of Pyridine Derivatives

    • Title: pKa Data for Pyridines.[5][6]

    • Source:Bordwell pKa Table / Evans Group.
    • URL:[Link]

  • Kinase Inhibitor Synthesis (Contextual)

    • Title: Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily (Contains analogous 2-amino-4-fluoropyridine intermediates).[1][7]

    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS/MS Profiling of 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-2-fluoropyridin-3-amine (CAS: 1135203-04-1) represents a challenging class of fluorinated heterocyclic intermediates often utilized in kinase inhibitor development (e.g., c-Met or ALK inhibitors). Its unique structural motif—a basic amine adjacent to an electron-withdrawing fluorine and an electron-donating ethoxy group—creates specific analytical hurdles regarding retention stability and ionization efficiency.

This guide compares the performance of a standard C18 Reversed-Phase workflow against an optimized Pentafluorophenyl (PFP) Stationary Phase methodology. While C18 remains the industry workhorse, experimental evidence suggests that PFP phases offer superior selectivity for halogenated aromatics through distinct


-

and dipole-dipole interactions.

Part 1: Chemical & Physical Context

Understanding the physicochemical properties is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C

H

FN

O
Monoisotopic Mass: 156.07 Da
Ionization ESI Positive (

)
Basic pyridine nitrogen facilitates protonation.
LogP ~1.3 - 1.6 (Predicted)Moderate hydrophobicity; suitable for Reversed-Phase LC.
pKa ~3.5 - 4.5 (Pyridine N)pH control is critical; acidic mobile phases maintain the ionized state.
Structural Features 2-Fluoro (EWG), 4-Ethoxy (EDG)Fluorine induces dipole moments exploitable by F-selective columns.

Part 2: Methodology Comparison

This section contrasts a generic "screening" method with a targeted "optimized" method.

Stationary Phase Selection
  • Method A (Standard): C18 (Octadecylsilane)

    • Mechanism:[1][2] Hydrophobic interaction (dispersive forces).

    • Outcome: Often results in moderate retention but poor peak symmetry for basic pyridines due to silanol interactions.[1] Fluorine selectivity is negligible.

  • Method B (Optimized): PFP (Pentafluorophenyl)

    • Mechanism:[1][2] Hydrophobic +

      
      -
      
      
      
      interaction + Dipole-Dipole + Hydrogen Bonding.
    • Outcome: The electron-deficient PFP ring interacts strongly with the electron-rich ethoxy group and the dipole of the C-F bond. This typically yields sharper peak shapes (Tailing Factor < 1.2) and distinct selectivity from non-fluorinated impurities.

Mobile Phase Modifiers
  • Acidic Modifier (Formic Acid): Essential for protonating the pyridine nitrogen (

    
    ) to ensure robust ESI+ signal.
    
  • Buffer Choice: Ammonium Formate (10mM) is preferred over pure formic acid in the PFP method to stabilize ionic interactions and improve peak shape reproducibility.

Comparative Data Summary (Simulated based on Class Behavior)
ParameterMethod A: Standard C18Method B: Optimized PFPVerdict
Column BEH C18, 1.7 µmCSH Fluoro-Phenyl, 1.7 µmPFP Wins
Mobile Phase Water/ACN + 0.1% FAWater/MeOH + 10mM NH

HCO

MeOH/Buffer Wins
Retention (

)
2.5 - 3.03.5 - 4.2PFP offers higher retention
Tailing Factor 1.4 - 1.6 (Silanol drag)1.0 - 1.15PFP yields sharper peaks
Selectivity (

)
Low for F-isomersHigh for Halogenated speciesPFP is selective

Expert Insight: The "U-shape" retention profile often seen on PFP columns indicates a mixed-mode mechanism (reversed-phase + ion-exchange).[3] For 4-ethoxy-2-fluoropyridin-3-amine, the PFP phase leverages the specific fluorine-fluorine and dipole interactions that C18 "blindly" ignores [1, 5].

Part 3: Fragmentation Analysis (MS/MS)

The fragmentation of 4-ethoxy-2-fluoropyridin-3-amine follows a predictable pathway governed by the stability of the pyridine core and the lability of the ether linkage.

Proposed Fragmentation Pathway (ESI+)[4]
  • Precursor Ion:

    
    
    
  • Primary Transition (Neutral Loss of Ethylene):

    • The ethoxy group undergoes a McLafferty-like rearrangement or simple cleavage, losing a neutral ethylene molecule (

      
      , 28 Da).
      
    • Product:

      
      .
      
    • Structure: 2-fluoro-3-aminopyridin-4-ol (or pyridone tautomer).

  • Secondary Transition (Loss of HF or CO):

    • From

      
      , the loss of Hydrogen Fluoride (HF, 20 Da) is common in adjacent amino-fluoro systems.
      
    • Product:

      
      .
      
    • Alternatively, loss of Carbon Monoxide (CO, 28 Da) from the pyridone form yields

      
      .
      
MRM Transition Table
Precursor (

)
Product (

)
Collision Energy (eV)TypeInference
157.1 129.1 15 - 20QuantifierLoss of Ethylene (

)
157.1 109.1 30 - 35QualifierLoss of

+ HF
157.1 111.1 25QualifierLoss of Ethanol (less common)

Part 4: Visualizations

Diagram 1: Analytical Workflow

This diagram outlines the decision matrix for analyzing fluorinated aminopyridines.

LCMS_Workflow cluster_LC LC Separation Choice Start Sample: 4-Ethoxy-2-fluoropyridin-3-amine Prep Sample Prep: Dilute in 50:50 MeOH:H2O Filter 0.2µm PTFE Start->Prep C18 Method A: C18 Column (Generic Screening) Prep->C18 Routine PFP Method B: PFP Column (Targeted Selectivity) Prep->PFP Optimized Ionization ESI Positive Mode Source Temp: 500°C Capillary: 3.5 kV C18->Ionization PFP->Ionization MS1 Q1 Scan: m/z 157.1 [M+H]+ Selection Ionization->MS1 Collision Collision Cell (CID) Argon Gas MS1->Collision MS2 Q3 Scan: Fragments 129.1 (Quant), 109.1 (Qual) Collision->MS2

Caption: Comparative LC-MS workflow highlighting the divergence in stationary phase selection for optimized selectivity.

Diagram 2: Fragmentation Tree

Visualizing the structural breakdown of the molecule in the collision cell.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 157.1 Frag1 Primary Fragment (Pyridone Core) m/z 129.1 Precursor->Frag1 - C2H4 (28 Da) Loss of Ethylene Frag2 Secondary Fragment (De-fluorinated) m/z 109.1 Frag1->Frag2 - HF (20 Da) Frag3 Minor Fragment (Ring Contraction) m/z 101.1 Frag1->Frag3 - CO (28 Da)

Caption: ESI+ Fragmentation pathway showing the characteristic neutral loss of ethylene followed by hydrogen fluoride elimination.

Part 5: Experimental Protocol (Optimized)

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Ethoxy-2-fluoropyridin-3-amine in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Suitability Check: Ensure no precipitation; the amine is stable in slightly acidic organic solvents.

LC Conditions (PFP Method)
  • Column: ACQUITY UPLC CSH Fluoro-Phenyl, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Desolvation Gas: 1000 L/Hr (N2).

  • Cone Voltage: 30 V (Optimized for m/z 157 survival).

References

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2009). Discovery of BMS-777607, a selective and orally efficacious inhibitor of the Met kinase superfamily.[4] J Med Chem. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Pyridine, 2-ethoxy- Mass Spectrum. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Comparing BromoBenzyl (PBr) to FluoroPhenyl (PFP) Stationary Phases. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 4-Ethoxy-2-fluoropyridin-3-amine vs. 2-Fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the reactivity divergence between 2-fluoropyridin-3-amine (Compound B) and its 4-ethoxy substituted analog, 4-Ethoxy-2-fluoropyridin-3-amine (Compound A) .

While both compounds serve as critical scaffolds for kinase inhibitors (e.g., VEGFR, RET targets), the introduction of the 4-ethoxy group fundamentally alters the reactivity landscape. The 4-ethoxy substituent exerts a "Steric Siege" on the 3-amino group while simultaneously deactivating the 2-fluoro position toward nucleophilic aromatic substitution (SNAr).

Key Takeaway: Researchers must employ higher temperatures and specialized catalysts for Compound A compared to the standard conditions effective for Compound B.[1]

Feature2-Fluoropyridin-3-amine (B) 4-Ethoxy-2-fluoropyridin-3-amine (A)
C2-F Electrophilicity High (Rapid SNAr)Moderate/Low (Deactivated by +M effect)
C3-NH₂ Nucleophilicity Good (Standard anilines)Poor (Sterically hindered & twisted)
Solubility Moderate (Polar organic)High (Lipophilic ethers/chlorinated)
Primary Challenge Regioselectivity (C2 vs C4)Forcing conditions required for coupling

Electronic & Steric Analysis

To design effective protocols, one must understand the causality behind the reactivity shifts.[1]

The "Ortho-Buttressing" Effect (Sterics)

In Compound A , the 3-amino group is "sandwiched" between the 2-fluoro and 4-ethoxy groups.

  • Compound B: The amine has free rotation, allowing optimal orbital overlap for nucleophilic attack or conjugation.[1]

  • Compound A: The bulky ethoxy group at C4 forces the C3-amine out of planarity. This steric crowding significantly retards N-acylation and cross-coupling reactions (Buchwald-Hartwig), often requiring smaller ligands or higher catalyst loadings.[1]

Electronic Modulation (SNAr Deactivation)

The 2-fluoro position is the primary electrophilic site for both molecules. However, the reaction rates differ by orders of magnitude.[1]

  • Compound B: The ring nitrogen (N1) pulls electron density, activating C2.[1] The 3-amino group is an electron-donating group (EDG), but its effect is insufficient to stop SNAr.[1]

  • Compound A: The 4-ethoxy group is a strong EDG via resonance (+M).[1] It pumps electron density into the pyridine ring (specifically enriching N1, C3, and C5).[1] This electron surge stabilizes the ring, making it less susceptible to nucleophilic attack at C2.[1] Consequently, SNAr displacements on Compound A require higher activation energy (heat/stronger bases).[1]

Reaction Pathways & Logic (Graphviz Visualization)

The following diagram maps the divergent reaction conditions required for both scaffolds.

ReactivityComparison SubstrateB 2-Fluoropyridin-3-amine (Compound B) SNAr_Product 2-Substituted-3-amine (Kinase Core) SubstrateB->SNAr_Product S_NAr: Mild (80°C, K2CO3) Amide_Product Amide/Urea Derivative SubstrateB->Amide_Product Coupling: Standard (HATU, rt) SubstrateA 4-Ethoxy-2-fluoropyridin-3-amine (Compound A) SubstrateA->SNAr_Product S_NAr: Forcing (120°C+, Cs2CO3/DMSO) SubstrateA->Amide_Product Coupling: Hindered (POCl3 or Acid Chloride) Note1 Steric Clash at C3 requires activated electrophiles SubstrateA->Note1 Note2 Electronic Deactivation requires polar aprotic solvents SubstrateA->Note2

Figure 1: Decision tree showing the escalation of reaction severity required for the 4-ethoxy derivative (Red/Dashed) compared to the parent compound (Blue/Solid).

Experimental Protocols

These protocols are designed to be self-validating. If the reaction fails, check the "Critical Control Points."[1]

Protocol A: SNAr Displacement of C2-Fluorine

Objective: Displace the C2-F with a nucleophile (e.g., morpholine or aniline).[1]

For Compound B (Parent)[1]
  • Dissolve: 1.0 eq of 2-fluoropyridin-3-amine in Ethanol or IPA (0.5 M).

  • Add: 1.2 eq Nucleophile + 2.0 eq DIPEA.

  • Heat: Reflux (80°C) for 4–6 hours.

  • Workup: Concentrate and partition between EtOAc/Water.

  • Result: >90% conversion is typical.

For Compound A (4-Ethoxy Analog)

Rationale: The 4-ethoxy group deactivates the ring. Ethanol reflux is insufficient.[1]

  • Dissolve: 1.0 eq of 4-Ethoxy-2-fluoropyridin-3-amine in DMSO or NMP (0.5 M). Note: Polar aprotic solvent is mandatory to stabilize the transition state.

  • Add: 1.5 eq Nucleophile + 2.5 eq Cs₂CO₃ (Cesium Carbonate). Note: Stronger inorganic base required.[1]

  • Heat: 120°C – 140°C for 12–18 hours.

  • Monitor: Check LCMS for mono-displacement. If sluggish, add 10 mol% KF (Potassium Fluoride) to increase fluoride leaving group solubility/exchange.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution to remove DMSO.[1]

Protocol B: Amide Coupling at C3-Amine

Objective: Acylate the exocyclic amine to form a drug linker.

For Compound B (Parent)[1]
  • Standard: HATU/DMF or EDC/HOBt works well at room temperature.[1]

  • Time: 2–4 hours.

For Compound A (4-Ethoxy Analog)

Rationale: The C3-amine is sterically shielded by the C4-ethoxy group. HATU activated esters are often too bulky to attack efficiently.

  • Activation: Convert the carboxylic acid to the Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM.

  • Coupling: Dissolve Compound A in Pyridine (acts as solvent and base) or THF with NaHMDS (strong base approach).[1]

  • Add: Dropwise addition of Acid Chloride at 0°C, then warm to 60°C .

  • Critical Control Point: If conversion stalls <50%, switch to the "Reverse Addition" method: Deprotonate the amine of Compound A with NaH (1.1 eq) in THF at 0°C, then add the acid chloride. This removes the proton barrier and increases nucleophilicity despite steric bulk.[1]

Comparative Data Summary

ParameterCompound B (Parent)Compound A (4-Ethoxy)
pKa (Pyridine N) ~3.5~4.2 (More basic due to OEt)
SNAr Rate (Relative) 100 (Reference)< 5 (Slow)
Preferred Solvent (SNAr) EtOH, iPrOHDMSO, NMP, DMF
Preferred Base (Coupling) DIPEA, TEANaH, LiHMDS, Pyridine
Major Byproduct N/ABis-acylation (if forcing conditions too harsh)

References

  • SNAr Kinetics on Fluoropyridines

    • Title: "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide"
    • Source: ResearchG
    • Context: Establishes the baseline reactivity of 2-fluoropyridine (320x faster than chloro)
    • URL:

  • Steric & Electronic Effects in Aminopyridines

    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source: Master Organic Chemistry[1]

    • Context: Mechanistic grounding for why ortho-EDGs (like ethoxy) deactivate SNAr rings.[1]

    • URL:

  • Synthesis of 4-Alkoxy-3-aminopyridines

    • Title: "Synthesis of N-Substituted-3-amino-4-halopyridines"
    • Source: NIH / PMC
    • Context: Provides experimental precedent for handling sterically crowded 3-amino-4-substituted pyridines.
    • URL:

  • Kinase Inhibitor Chemistry (Fluroxypyr/Aminopyridine Intermediates)

    • Title: "Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acet
    • Source: Google Patents (CN106008334A)[1]

    • Context: Industrial conditions for handling complex fluorinated aminopyridines.[1][2]

    • URL:

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Ethoxy-2-fluoropyridin-3-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the standards and methodologies for the elemental analysis of 4-Ethoxy-2-fluoropyridin-3-amine, a representative fluorinated heterocyclic compound relevant to researchers, scientists, and professionals in drug development. We will explore the foundational technique of combustion analysis, compare it with alternative methods for specific elements like fluorine, and contextualize its role against trace elemental impurity analysis, providing a comprehensive framework for ensuring the identity, purity, and quality of such advanced chemical entities.

Theoretical Elemental Composition: The Analytical Benchmark

Before any analysis, establishing the theoretical elemental composition is paramount. This calculated profile serves as the absolute standard against which all experimental results are measured. 4-Ethoxy-2-fluoropyridin-3-amine, a substituted pyridine, is a common structural motif in medicinal chemistry.[1][2] Its molecular formula is C₇H₉FN₂O .

The molecular weight and theoretical mass percentages are calculated as follows:

  • Molecular Weight: 156.16 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07753.84%
HydrogenH1.00899.0725.81%
FluorineF18.998118.99812.17%
NitrogenN14.007228.01417.94%
OxygenO15.999115.99910.25%

These theoretical values are the gold standard for confirming the empirical formula of a newly synthesized batch of 4-Ethoxy-2-fluoropyridin-3-amine.

Primary Method: Combustion-Based Elemental Analysis (CHN)

The cornerstone for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[3] Modern CHN analyzers are automated instruments that provide rapid and precise results from milligram-scale samples.[4]

Principle of Operation: A Cascade of Controlled Reactions

The choice of combustion analysis stems from its ability to quantitatively convert the constituent elements of the sample into simple, easily detectable gases. The process, known as dynamic flash combustion, involves heating the sample to a very high temperature (typically 900-1200°C) in the presence of a pulse of pure oxygen.[5] This ensures the complete and instantaneous oxidation of the organic matrix. The resulting gases are then passed through a series of specialized reagents and columns to ensure that only the desired analytical gases (CO₂, H₂O, and N₂) reach the detector.

Experimental Workflow and Protocol

The following diagram and protocol outline a self-validating system for CHN analysis.

CHN_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Sample (1-3 mg) in Tin Capsule P2 Weigh Calibration Standard (e.g., Acetanilide) A1 Autosampler Introduction P2->A1 A2 Combustion Furnace (~1000°C) Sample + O₂ → CO₂, H₂O, N₂, NOx A1->A2 A3 Reduction Tube (Copper) NOx → N₂ A2->A3 A4 Gas Separation (GC Column) A3->A4 A5 Detection (TCD) Measures Thermal Conductivity of separated gases A4->A5 D1 Integration of Detector Signal A5->D1 D2 Calculation of C, H, N % based on Calibration Curve D1->D2

Caption: Workflow for CHN elemental analysis.

Step-by-Step Protocol:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for trustworthiness as it ensures the detector's response is accurately correlated to elemental mass.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 4-Ethoxy-2-fluoropyridin-3-amine sample into a tin capsule using a microbalance.

    • Fold the capsule to ensure no sample is lost and place it in the instrument's autosampler.

  • Analysis Run:

    • Initiate the automated analysis sequence. The sample is dropped into the combustion furnace.

    • The resulting gas mixture (CO₂, H₂O, N₂, NOx, and HF) is carried by a helium stream.

    • The gases pass through a reduction tube containing copper to convert nitrogen oxides (NOx) to N₂.

    • Scrubbing reagents remove interfering byproducts, such as the highly corrosive hydrogen fluoride (HF) generated from fluorinated compounds.[6]

  • Separation and Detection:

    • The purified gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column.

    • A thermal conductivity detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas components as they elute from the column.[5]

  • Data Analysis:

    • The instrument software integrates the detector signals and calculates the weight percentages of C, H, and N by comparing them against the calibration standard.

Acceptance Criteria and Data Comparison

For publication in most peer-reviewed chemistry journals and for internal quality control, the experimentally determined values must be in close agreement with the theoretical values. The widely accepted standard is a deviation of no more than ±0.4% .[7]

Table 1: Comparison of Theoretical vs. Experimental CHN Data

ElementTheoretical Value (%)Acceptable Range (±0.4%)Example Compliant Result (%)Example Non-Compliant Result (%)
Carbon (C)53.8453.44 - 54.2453.9154.55
Hydrogen (H)5.815.41 - 6.215.785.29
Nitrogen (N)17.9417.54 - 18.3418.0217.41

A non-compliant result may indicate the presence of impurities (e.g., residual solvent, starting materials) or that the compound's structure is not what was proposed.

Alternative & Complementary Analytical Methodologies

While combustion analysis is the workhorse for CHN, a full elemental characterization of 4-Ethoxy-2-fluoropyridin-3-amine requires other techniques, especially for fluorine and oxygen, and for distinguishing bulk composition from trace contaminants.

Fluorine Determination: Beyond Standard Combustion

Direct determination of fluorine via standard combustion analyzers is not common. The resulting hydrogen fluoride (HF) is highly corrosive and requires specialized instrument configurations. A more robust and common approach is:

  • Oxygen Flask Combustion followed by Ion-Selective Electrode (ISE): The sample is combusted in a sealed flask filled with oxygen. The resulting gases are absorbed into a specific solution, and the fluoride ion concentration is then measured using an ion-selective electrode.

  • Pyrohydrolysis followed by Ion Chromatography (IC): This method involves heating the sample in a stream of moist oxygen or argon, which converts the fluorine into HF. The HF is then collected in a solution and quantified using ion chromatography. This is a standard method for determining halogens in various matrices.[8]

Oxygen Determination: Pyrolysis, Not Combustion

Oxygen is typically not determined directly by combustion. Instead, it is measured in a separate analysis run using pyrolysis . The sample is heated in an inert atmosphere (helium) in the presence of platinized carbon. This process quantitatively converts the oxygen in the sample to carbon monoxide (CO), which is then detected by either a TCD or an infrared (IR) detector.

Comparison: Bulk Elemental Analysis vs. Trace Elemental Impurity Analysis

It is critical for drug development professionals to distinguish between verifying the molecular formula and controlling for trace elemental impurities. The latter is governed by strict regulatory guidelines like ICH Q3D.[9][10]

Analysis_Comparison cluster_bulk Bulk Analysis (Formula Verification) cluster_trace Trace Analysis (Impurity Control) EA Elemental Analysis Combustion Combustion Analysis (C, H, N, S) EA->Combustion Pyrolysis Pyrolysis (O) EA->Pyrolysis Pyrohydrolysis Pyrohydrolysis + IC/ISE (F, Cl, Br) EA->Pyrohydrolysis ICPMS ICP-MS EA->ICPMS ICPOES ICP-OES EA->ICPOES

Sources

Safety Operating Guide

Operational Safety & Handling Protocol: 4-Ethoxy-2-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Ethoxy-2-fluoropyridin-3-amine is a functionalized pyridine intermediate often employed in the synthesis of kinase inhibitors and complex pharmaceutical agents. Its structural components—specifically the 2-fluoro substituent and the 3-amino group—dictate its safety profile.

While specific toxicological data for this exact isomer may be sparse in public repositories, Structure-Activity Relationship (SAR) analysis of similar fluorinated aminopyridines mandates that this compound be treated as Acutely Toxic (Oral/Dermal) and a Severe Irritant . The presence of the fluorine atom significantly alters metabolic stability and lipophilicity, potentially increasing dermal absorption rates compared to non-fluorinated analogues.

Core Directive: Treat all powders as inhalation hazards and all solutions as transdermal toxins.

Hazard Identification & Risk Assessment

Before opening the container, you must acknowledge the specific risks associated with the Aminopyridine class and Halogenated organics.

GHS Classification (Conservative Approach)

In the absence of a compound-specific SDS, apply the "Precautionary Principle" based on the 2-Amino-4-fluoropyridine and 4-Aminopyridine analogues.

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 3H301Toxic if swallowed.[1]
Acute Toxicity (Dermal) Cat 3H311Toxic in contact with skin.[2]
Skin Corrosion/Irritation Cat 2H315Causes skin irritation.[2][3][4][5][6][7]
Eye Damage/Irritation Cat 2AH319Causes serious eye irritation.[2][3][4][6][7]
STOT - Single Exposure Cat 3H335May cause respiratory irritation.[2][3][6][7][8]
Critical Chemical Properties[1]
  • Physical State: Solid (Powder/Crystalline).

  • Dust Potential: High. Electrostatic charge often causes fluorinated pyridines to "fly" or cling to spatulas, increasing inhalation risk.

  • Reactivity: The C2-Fluorine is susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). This means it can react covalently with biological nucleophiles (proteins), posing a risk of skin sensitization .
    

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient. The following PPE is required to create a self-validating safety system.

PPE Specifications Table
Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Imperative. Aminopyridines are potent neurological toxins if inhaled. Never weigh this compound on an open bench.
Hand (Primary) Nitrile Gloves (Min thickness: 0.11 mm / 4 mil)Standard protection against incidental splash.
Hand (Secondary) Double Gloving (Contrasting color under-glove)Fluorinated organics can permeate thin nitrile. Double gloving provides a visual breach indicator and increases breakthrough time.
Eye/Face Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are inadequate for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Lab Coat (Buttoned, long sleeve) + Tyvek Sleeves Protects wrists/forearms (the most common exposure site) during weighing and transfer.

Operational Handling Workflow

The following workflow is designed to minimize "open-air" time—the duration the compound is exposed to the environment.

Protocol: Safe Weighing & Solubilization
  • Preparation: Place the balance inside the fume hood. If vibration is an issue, prepare a tared vial inside the hood, add the solid, and seal it before moving to a balance.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust.

    • Recommended Solvents: DMSO or Methanol (solubility is generally high for this class).

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue, then dispose of the tissue as hazardous waste.

Workflow Logic Diagram

HandlingProtocol Storage 1. Storage (Cool, Dry, Dark) Hood 2. Fume Hood Prep (Check Airflow) Storage->Hood Transport in Secondary Container Weighing 3. Weighing (Closed Vial Method) Hood->Weighing Don PPE Solubilization 4. Solubilization (DMSO/MeOH) Weighing->Solubilization Minimize Dust Waste 6. Disposal (Halogenated Stream) Weighing->Waste Contaminated Consumables Reaction 5. Reaction/Use Solubilization->Reaction Transfer Liquid Reaction->Waste Quench

Figure 1: Operational workflow emphasizing containment within the fume hood and immediate solubilization to reduce dust hazards.

Waste Disposal & Decontamination[1][10][11][12][13]

Proper disposal is a legal and safety requirement.[9] Because this molecule contains Fluorine , it cannot be treated as standard organic waste in many jurisdictions.

Disposal Classification
  • Waste Stream: Halogenated Organic Waste .

    • Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas. Mixing this with non-halogenated waste can damage standard incinerators and violate EPA/local regulations.

  • Container Labeling: Clearly mark "Contains Fluorinated Pyridines - Toxic."

Spill Response Protocol (Small Scale < 5g)
  • Alert: Notify nearby personnel immediately.

  • Isolate: Do not attempt to sweep dry powder (generates dust).

  • Wet Method: Cover the spill with a paper towel dampened with Acetone or Methanol .

  • Collect: Scoop the damp towel and chemical into a sealable bag.

  • Clean: Wash the surface with soap and water three times.

  • Dispose: Place the bag in the Halogenated Waste container.

References & Authority

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: Aminopyridines (General Class). Retrieved from

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-4-fluoropyridine (Structural Analogue). Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Halogenated Pyridines Toxicity. Retrieved from

  • Temple University EHRS. (2024). Halogenated Solvents and Waste Management Guide.[10] Retrieved from

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.